Styrene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBRXRYQALVLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8, Array | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6 | |
| Record name | Ethenylbenzene trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28213-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Syndiotactic polystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenylbenzene tetramer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29967-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Polystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotactic polystyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethenylbenzene dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, ethenyl-, labeled with deuterium, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2021284 | |
| Record name | Styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor. | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/32 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/32 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03% | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91 | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.6 (Air = 1), Relative vapor density (air = 1): 3.6 | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/32 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellowish, oily liquid, Viscous liquid | |
CAS No. |
100-42-5 | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Styrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STYRENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Styrene | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/styrene-results-aegl-program | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Benzene, ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Styrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Styrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F | |
| Record name | STYRENE MONOMER, STABILIZED | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4553 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Styrene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Styrene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | STYRENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/14 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Styrene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Historical Trajectories and Seminal Discoveries in Styrene Chemistry
Early Isolation and Structural Elucidation of Styrene (B11656)
The story of this compound begins in the 19th century with its isolation from natural sources. In 1831, French chemist M. Bonastre was the first to isolate this compound by distilling storax balsam, a resin obtained from the Liquidambar tree species. acs.orgmfa.orgdrugfuture.com A few years later, in 1839, German apothecary Eduard Simon isolated a volatile liquid from the resin of the American sweetgum tree, which he named "styrol." wikipedia.orgpagev.org Simon observed that upon exposure to air, light, or heat, styrol would thicken into a hard, rubber-like substance he called "styrol oxide." wikipedia.orgebsco.com
The true chemical nature of this substance remained a puzzle for some time. In 1845, chemists John Blyth and August Wilhelm von Hofmann demonstrated that the transformation of styrol occurred even without the presence of oxygen and named their resulting substance "metastyrol." pagev.orgwikipedia.org They also successfully determined the empirical formula of this compound as C₈H₈. wikipedia.org The understanding of this compound's structure advanced further in 1866 when French chemist Marcelin Berthelot correctly identified the conversion of styrol to "metastyrol" as a polymerization process. wikipedia.orgpagev.orgpolystyrenerecycling.co.za Around the same period, it was discovered that cinnamic acid could be decarboxylated to form a substance that appeared identical to this compound, then called "cinnamene." wikipedia.org The final piece of the structural puzzle fell into place in 1866 when Emil Erlenmeyer proposed that both cinnamene and this compound were, in fact, vinylbenzene. wikipedia.org
Evolution of this compound Production Methodologies: From Early Discoveries to Industrial Scale
The journey from laboratory curiosity to industrial-scale production was a long one, marked by significant chemical engineering innovations. The earliest laboratory synthesis of this compound involved the decarboxylation of cinnamic acid. wikipedia.org However, this method was not suitable for large-scale manufacturing.
The development of commercially viable processes for this compound production based on the dehydrogenation of ethylbenzene (B125841) was a pivotal moment in the 1930s. michiganfoam.com This process, which involves the removal of hydrogen from ethylbenzene, became the cornerstone of the modern this compound industry. michiganfoam.comiarc.frnih.gov The impetus for large-scale production was the demand for synthetic this compound-butadiene rubber (SBR) during World War II. michiganfoam.com After the war, this expanded capacity was repurposed for the manufacture of high-purity this compound monomer, paving the way for the mass production of polythis compound plastic. michiganfoam.com
The catalytic dehydrogenation of ethylbenzene is typically carried out in the vapor phase at high temperatures over a catalyst primarily composed of iron oxide, often promoted with other metal oxides like potassium oxide and chromium oxide. iarc.frnih.govorganica1.org This process is endothermic and reversible, favoring low pressure to shift the equilibrium towards this compound formation. michiganfoam.com Steam is often used as a diluent to provide heat and reduce the partial pressure of the reactants, thereby increasing conversion and yield. fu-berlin.deecoinvent.org
An alternative and also commercially significant route to this compound production is as a co-product in the propylene (B89431) oxide/styrene monomer (PO/SM) process. iarc.frnih.govatamanchemicals.com In this method, ethylbenzene is first oxidized to ethylbenzene hydroperoxide. This hydroperoxide is then used to oxidize propylene to propylene oxide, with phenylethanol formed as a co-product, which is subsequently dehydrated to produce this compound. iarc.frguidechem.com
Milestones in this compound Polymer Science and Technology
The discovery that this compound could polymerize dates back to Simon's initial observations in 1839. pagev.orgtheinventors.org However, it was the pioneering work of German chemist Hermann Staudinger in the 1920s that laid the theoretical foundation for understanding polymerization. pagev.orgtheinventors.orgisowall.co.za Staudinger's research on macromolecules, for which he received the Nobel Prize in Chemistry in 1953, demonstrated that heating styrol initiates a chain reaction that forms long-chain polymers, leading to the substance being named polythis compound. pagev.orgisowall.co.zaacmeplastics.com
Commercial production of polythis compound began in the 1930s. I.G. Farben in Germany started manufacturing polythis compound around 1931, developing a reactor that could extrude the polymer into pellets. wikipedia.orgpolystyrenerecycling.co.za Dow Chemical introduced polythis compound to the U.S. market in 1937. isowall.co.za
A significant advancement in polythis compound technology was the development of expanded polythis compound (EPS). In 1944, Dow Chemical patented Styrofoam®, a lightweight and water-resistant foam, based on a process rediscovered by their chemical engineer Ray McIntire from an earlier patent by Swedish inventor Carl Munters. wikipedia.orgpolystyrenerecycling.co.za Shortly after, in the late 1940s, Fritz Stastny at BASF developed pre-expanded polythis compound beads by incorporating aliphatic hydrocarbons like pentane, which became the basis for molded EPS products. wikipedia.orgpolystyrenerecycling.co.za
The versatility of this compound extends beyond homopolymers. The development of this compound copolymers has led to a wide range of materials with tailored properties. Key milestones include:
This compound-Butadiene Rubber (SBR): The demand for synthetic rubber during World War II spurred the large-scale production of SBR, a copolymer of this compound and butadiene. michiganfoam.com SBR is a vital material in the tire industry and for other rubber applications. wikipedia.org
Acrylonitrile (B1666552) Butadiene this compound (ABS): Patented in 1948 and commercially introduced by Borg-Warner Corporation in 1954, ABS is a terpolymer of acrylonitrile, butadiene, and this compound. wikipedia.orgplextrusions.com Each monomer contributes specific properties: acrylonitrile provides chemical resistance and hardness, butadiene imparts toughness and impact strength, and this compound offers rigidity and a glossy finish. wikipedia.orgplextrusions.comrenovablesverdes.com This combination results in a strong, versatile, and widely used thermoplastic. plextrusions.com
Synthetic Methodologies for Styrene Production
Catalytic Dehydrogenation of Ethylbenzene (B125841)
The most prevalent commercial method for manufacturing styrene (B11656) is the catalytic dehydrogenation of ethylbenzene. michiganfoam.comscielo.org.co This process is a reversible and endothermic reaction, typically carried out in the vapor phase at high temperatures, often around 600°C. michiganfoam.comgoogle.com The reaction is favored by low pressure, as it involves an increase in the number of moles from reactant to products. michiganfoam.com To supply the necessary heat for this endothermic reaction and to shift the equilibrium towards this compound formation by lowering the partial pressure of ethylbenzene, superheated steam is introduced into the reactor. michiganfoam.comrug.nl The steam also serves to clean the catalyst by reacting with carbon deposits. michiganfoam.com
Heterogeneous Catalysis in Ethylbenzene Dehydrogenation
The industrial production of this compound via ethylbenzene dehydrogenation predominantly employs heterogeneous catalysts. The most common catalysts are based on iron(III) oxide, promoted with potassium compounds such as potassium oxide or potassium carbonate. michiganfoam.combme.hu These catalysts are often supported on materials like alumina, activated carbon, or bauxite. scielo.org.co The reaction is typically conducted in a fixed-bed reactor. rug.nlresearchgate.net
The catalyst's composition is crucial for its performance. For instance, a common industrial catalyst formulation includes iron oxide with potassium promoters. rug.nl Research has shown that the addition of other metal oxides can further enhance the catalyst's properties. Studies have investigated the effect of promoters like chromium, zinc, magnesium, titanium, vanadium, and cerium oxides. scielo.org.coresearchgate.net For example, the addition of vanadium pentoxide (V2O5) at an optimal concentration was found to increase the selectivity towards this compound. researchgate.net Similarly, promoting a standard iron oxide-chromium oxide-potassium carbonate catalyst with a combination of titanium dioxide (TiO2) and cerium dioxide (CeO2) has been shown to decrease the activation energy of the reaction. researchgate.net
The physical structure of the catalyst also plays a role. Effective catalysts are often macroporous, which facilitates the diffusion of reactants and products. researchgate.net During the reaction, the catalyst undergoes changes; for instance, under steam-free conditions, iron can be reduced from Fe³⁺ to Fe²⁺, and iron carbides can form. tandfonline.com
Table 1: Common Components of Heterogeneous Catalysts for Ethylbenzene Dehydrogenation
| Component | Function |
|---|---|
| Iron(III) Oxide (Fe₂O₃) | Main catalytic component. michiganfoam.comscielo.org.co |
| Potassium Oxide (K₂O) / Potassium Carbonate (K₂CO₃) | Promoter, enhances activity and stability. rug.nlbme.hu |
| Alumina (Al₂O₃) | Support material. scielo.org.co |
| Chromium(III) Oxide (Cr₂O₃) | Stabilizer. researchgate.net |
| Cerium(IV) Oxide (CeO₂) | Promoter, improves dispersion and reduces activation energy. researchgate.net |
| Titanium(IV) Oxide (TiO₂) | Promoter, improves dispersion and reduces activation energy. researchgate.net |
| Vanadium(V) Oxide (V₂O₅) | Promoter, increases selectivity to this compound. researchgate.net |
Optimization Strategies for Catalytic Efficiency and Selectivity
Significant research efforts are directed towards optimizing the catalytic dehydrogenation of ethylbenzene to improve this compound yield and reduce energy consumption. These strategies encompass both catalyst modification and process engineering.
One key strategy is the development of catalysts that are more resistant to deactivation, which is often caused by coke deposition and structural changes in the catalyst. tandfonline.comrsc.org The introduction of various promoters to the iron-based catalyst is a primary method for enhancing selectivity and activity. For instance, a study on Fe₂O₃-Cr₂O₃-K₂CO₃ catalysts found that the addition of V₂O₅, TiO₂, and CeO₂ improved selectivity towards this compound. researchgate.net Another approach involves oxidative dehydrogenation (ODH), which can be more energy-efficient. A redox-oxidative dehydrogenation (redox-ODH) strategy using a multifunctional core-shell redox catalyst has been reported to achieve high single-pass conversion (up to 97%) and selectivity (>94%), leading to significant energy savings. researchgate.net This process uses lattice oxygen from the catalyst for the reaction, which is then regenerated in a separate step. researchgate.net
Process optimization also involves reactor design and operating conditions. The use of multi-stage reactors with inter-stage heating is common to manage the endothermic nature of the reaction. bme.hu Furthermore, coupling the endothermic dehydrogenation of ethylbenzene with an exothermic reaction, such as the hydrogenation of nitrobenzene (B124822), in a catalytic membrane reactor has been explored to improve energy efficiency and this compound yield. bme.hupraiseworthyprize.org Optimization of process variables like temperature, pressure, and reactant flow rates is crucial for maximizing conversion and selectivity. praiseworthyprize.org For example, using a mixture of CO₂ and O₂ as oxidants in ODH over a potassium-modified ceria catalyst has shown high ethylbenzene conversion (90.8%) and this compound selectivity (97.5%) at a lower temperature of 500°C. mdpi.com
Table 2: Research Findings on Optimization of Ethylbenzene Dehydrogenation
| Optimization Strategy | Key Finding | Reference |
|---|---|---|
| Catalyst Promotion | Addition of TiO₂/CeO₂ to Fe₂O₃-Cr₂O₃-K₂CO₃ catalyst decreased activation energy by 10 kJ/mol. | researchgate.net |
| Oxidative Dehydrogenation (ODH) | A 10%K/CeO₂ catalyst achieved 90.8% ethylbenzene conversion and 97.5% this compound selectivity with a CO₂-O₂ mixture. | mdpi.com |
| Redox-ODH | A (Ca/Mn)₁₋ₓO@KFeO₂ core-shell catalyst enabled up to 97% conversion and >94% selectivity. | researchgate.net |
| Reaction Coupling | Coupling dehydrogenation with nitrobenzene hydrogenation in a membrane reactor can enhance this compound yield to over 99%. | praiseworthyprize.org |
Emerging Single-Step Production Routes
The conventional two-step process for this compound production, which involves the alkylation of benzene (B151609) with ethylene (B1197577) to form ethylbenzene followed by its dehydrogenation, is energy-intensive. acs.orgenergy.gov This has spurred research into single-step methods that could offer significant cost and energy savings. acs.org
Metal Complex Catalysis in Oxidative Coupling of Benzene and Ethylene
A promising single-step route is the direct oxidative coupling of benzene and ethylene. This approach has been investigated using homogeneous metal complex catalysts. Researchers have identified a rhodium catalyst that, in the presence of a copper(II) oxidant, can convert benzene and ethylene directly to this compound with 100% selectivity. acs.orgosti.gov The proposed mechanism involves arene C-H activation, olefin insertion, and β-hydride elimination. nih.gov
Similarly, palladium-based catalysts have been studied for this reaction. A Pd(OAc)₂ catalyst precursor with a Cu(II) carboxylate as an in situ oxidant has demonstrated over 95% selectivity for this compound. nsf.govacs.org Mechanistic studies suggest that a cyclic heterotrinuclear complex, PdCu₂(μ-OAc)₆, is the active species that facilitates the C-H activation of benzene. nsf.govacs.org Another study reports that Fe(II) carboxylates can react with dioxygen to form an active oxidant for the Rh-catalyzed oxidative coupling of benzene and ethylene, which reduces the formation of byproducts compared to using Cu(II) carboxylates. nih.gov
Development of Atom-Efficient Heterogeneous Catalysts
To overcome the limitations of homogeneous catalysis, such as catalyst recovery and cost, research is also focused on developing robust and efficient heterogeneous catalysts for single-step this compound production. The goal is to create catalysts that are low-cost, non-toxic, and environmentally benign.
One area of development is in atom-efficient catalysts, such as single-atom catalysts (SACs), which maximize the utilization of the active metal. researchgate.netoaepublish.com For instance, an isolated single-atom ruthenium catalyst supported on Beta zeolite has been shown to be effective for this compound epoxidation, a related reaction, suggesting the potential of SACs in this compound chemistry. researchgate.net For direct this compound synthesis, palladium nanoparticles anchored on the surface of graphitic carbon nitride have been developed as a heterogeneous catalyst for the single-step production from benzene and ethylene. researchgate.net
Other novel materials are also being explored. Two-dimensional materials like MXenes (e.g., Ti₃C₂Tₓ) have demonstrated high activity and stability in the direct dehydrogenation of ethylbenzene, outperforming previously reported nanocarbon catalysts. acs.org Additionally, catalysts for alternative single-step routes are being developed. For example, a proprietary zeolitic catalyst has been engineered for the synthesis of this compound from toluene (B28343) and methanol (B129727) in a single step at a lower temperature of 425°C. acs.org This process, known as the ExSyM process, offers a potential alternative to the benzene-ethylene route. energy.govacs.org
Polymerization Mechanistic Studies of Styrene
Fundamental Initiation Mechanisms in Styrene (B11656) Polymerization
The initiation of this compound polymerization can occur through several distinct pathways, each with its own unique mechanistic features. These include thermal self-initiation, oxygen-induced initiation, and the use of radical initiators.
Even in the absence of an external initiator, this compound can undergo spontaneous or thermal polymerization when heated. researchgate.net Two primary mechanisms have been proposed to explain this phenomenon: the Mayo mechanism and the Flory mechanism. researchgate.netlew.ro
The Mayo mechanism suggests that initiation begins with a Diels-Alder reaction between two this compound molecules to form a reactive dimer intermediate. lew.romdpi.com This dimer then transfers a hydrogen atom to a third this compound monomer, generating two monoradicals that can initiate the polymerization chain reaction. mdpi.comlibretexts.org The Diels-Alder adduct (often denoted as AH) is considered a key intermediate in this pathway. mdpi.com Research has shown that the formation of this adduct can proceed stepwise through a diradical intermediate.
The Flory mechanism , on the other hand, proposes the formation of a singlet 1,4-diradical directly from the dimerization of two this compound molecules. lew.romdpi.com This diradical can then either initiate polymerization directly or a third this compound molecule can abstract a hydrogen atom from it to produce monoradical initiators. mdpi.com While both mechanisms have been extensively studied, considerable evidence points towards the Mayo mechanism, or at least the importance of the Diels-Alder dimer, in the self-initiation process under many conditions. mdpi.comdoubtnut.com
Table 1: Comparison of Mayo and Flory Mechanisms for this compound Self-Initiation
| Feature | Mayo Mechanism | Flory Mechanism |
|---|---|---|
| Initial Step | Diels-Alder reaction of two this compound molecules. lew.ro | Dimerization of two this compound molecules. mdpi.com |
| Key Intermediate | Diels-Alder adduct (AH). mdpi.com | 1,4-diradical. lew.romdpi.com |
| Initiator Formation | Hydrogen transfer from the AH dimer to a third this compound molecule, creating two monoradicals. mdpi.com | Direct initiation by the diradical or hydrogen abstraction from the diradical by a third this compound molecule. mdpi.com |
The presence of oxygen can significantly influence the polymerization of this compound. Oxygen can react with this compound molecules to form organic peroxides. mdpi.combdmariners.org These peroxides contain weak oxygen-oxygen single bonds that can readily break upon heating to generate free radicals. mdpi.com These radicals then act as initiators for the polymerization process.
The most common method for initiating the polymerization of this compound is through the use of a radical initiator. libretexts.orgopen.edu These are unstable molecules that decompose when heated or exposed to light, generating highly reactive free radicals. open.edu
Commonly used initiators for this compound polymerization include benzoyl peroxide (BPO) and azoisobutyronitrile (AIBN). libretexts.orgijcrt.org
Benzoyl Peroxide (BPO): Upon heating, the weak oxygen-oxygen bond in BPO cleaves to form two benzoyloxy radicals. These can then lose a molecule of carbon dioxide to form phenyl radicals. ijcrt.org
Azoisobutyronitrile (AIBN): The decomposition of AIBN is driven by the formation of a stable nitrogen gas molecule (N₂), resulting in two isobutyronitrile (B166230) radicals. libretexts.org
Once formed, these initiator radicals (R•) attack the double bond of a this compound monomer. This addition breaks the π-bond and creates a new, more stable benzylic radical on the monomer unit. libretexts.orgdoubtnut.com This new radical is stabilized by resonance with the adjacent phenyl ring. libretexts.org This step is highly regioselective, with the initiator radical adding to the terminal CH₂ carbon to form the more stable benzylic radical. libretexts.org The newly formed benzylic radical can then attack another this compound monomer, propagating the polymer chain. doubtnut.com
Table 2: Common Radical Initiators for this compound Polymerization
| Initiator | Decomposition Trigger | Primary Radicals Formed |
|---|---|---|
| Benzoyl Peroxide (BPO) | Heat open.eduijcrt.org | Benzoyloxy and Phenyl radicals ijcrt.org |
| Azoisobutyronitrile (AIBN) | Heat libretexts.org | Isobutyronitrile radicals libretexts.org |
Oxygen-Initiated Polymerization Pathways
Controlled Radical Polymerization of this compound
Conventional free radical polymerization offers limited control over polymer molecular weight, molecular weight distribution (polydispersity), and architecture. To overcome these limitations, controlled radical polymerization (CRP) techniques have been developed. These methods introduce a reversible deactivation mechanism that allows polymer chains to grow in a more uniform and controlled manner.
Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to control the polymerization process. fujifilm.com The key to NMP is the reversible termination of the growing polymer chain by a nitroxide radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO).
The mechanism involves a dynamic equilibrium between active, propagating polymer radicals and dormant alkoxyamine species. The C-O bond in the alkoxyamine at the end of the polymer chain is thermally labile and can undergo homolytic cleavage at elevated temperatures to regenerate the propagating polymer radical and the stable nitroxide radical. rsc.org The nitroxide then reversibly recombines with the propagating chain end. This process keeps the concentration of active radicals very low at any given time, significantly reducing the probability of irreversible termination reactions between two growing chains. wikipedia.org
Initiation in NMP can be achieved through two main approaches:
Bimolecular Process: This involves a conventional radical initiator (like BPO) and a separate stable nitroxide radical (like TEMPO). The initiator generates propagating chains, which are then trapped by the nitroxide to form the dormant alkoxyamine species.
Unimolecular Process: This uses a pre-formed alkoxyamine initiator. This molecule contains the thermally labile C-O bond and decomposes upon heating to generate both the initiating radical and the mediating nitroxide radical simultaneously.
NMP is particularly effective for the polymerization of this compound, yielding well-defined polymers with predictable molecular weights and low polydispersity. fujifilm.com
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP method that provides excellent control over the polymerization of this compound. wikipedia.orgacs.org ATRP is based on a reversible atom transfer process catalyzed by a transition metal complex, most commonly a copper complex with a nitrogen-based ligand. mdpi.comwikipedia.org
The general mechanism involves an alkyl halide initiator (R-X) and a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). The catalyst abstracts the halogen atom (X) from the initiator, forming a carbon-centered radical (R•) and oxidizing the metal complex to a higher oxidation state (e.g., X-Cu(II)Br). mdpi.comwikipedia.org This radical then initiates polymerization by adding to monomer units. The key to control in ATRP is the rapid and reversible deactivation of the propagating polymer radical by the higher oxidation state metal complex, which transfers the halogen atom back to the chain end, reforming the dormant species and the lower oxidation state catalyst. wikipedia.orgacs.org
This reversible activation-deactivation equilibrium keeps the concentration of propagating radicals low, thus suppressing termination reactions. acs.org The molecular weight of the resulting polymer is determined by the ratio of monomer consumed to the initial concentration of the initiator. ATRP is highly versatile and tolerant of various functional groups, making it a robust method for synthesizing well-defined polystyrenes and complex architectures like block copolymers. wikipedia.orgacs.org
Table 3: Key Components of ATRP of this compound
| Component | Function | Example |
|---|---|---|
| Monomer | The repeating unit of the polymer. | This compound |
| Initiator | Provides the initial radical and the transferable halogen atom. | Alkyl halides (e.g., 1-Phenylethyl bromide) researchgate.net |
| Catalyst | Transition metal complex that facilitates the reversible atom transfer. wikipedia.org | Copper(I) bromide (CuBr) mdpi.com |
| Ligand | Solubilizes and tunes the reactivity of the metal catalyst. wikipedia.org | Nitrogen-based ligands (e.g., bipyridine, PMDETA) researchgate.net |
| Solvent | Used to dissolve reactants and control viscosity. | Toluene (B28343), Dimethylformamide (DMF) mdpi.comfrontiersin.org |
Reverse Iodine Transfer Polymerization (RITP) of this compound
Reverse Iodine Transfer Polymerization (RITP) is a controlled radical polymerization technique that utilizes a conventional radical initiator in the presence of molecular iodine (I₂). researchgate.net This method allows for the in situ generation of a chain transfer agent. researchgate.net The process begins with an inhibition period where radicals produced from the initiator react with I₂ to form the active transfer agent. researchgate.netgoogle.com This initial phase limits polymerization, as the majority of the initiator-derived radicals are consumed in this reaction. researchgate.net
A key feature of the RITP of this compound is the reaction between this compound and iodine, which leads to the reversible formation of 1,2-diiodoethylbenzene. This intermediate subsequently forms 1-phenylethyl iodide (1-PEI). acs.orgresearchgate.net The formation of 1,2-diiodoethylbenzene as an intermediate has been experimentally confirmed and is a crucial aspect of the mechanism. acs.orgresearchgate.net The 1-PEI species plays an active role in the polymerization process, which is evidenced by the detection of phenylethyl end groups in the resulting polymer. acs.orgresearchgate.net
The RITP of this compound has been found to have a shorter inhibition period than might be anticipated. This is attributed to the consumption of iodine through its reaction with this compound. acs.orgresearchgate.net RITP has proven to be a versatile method, enabling the synthesis of well-defined block copolymers, such as poly(vinylbenzyl chloride)-b-polythis compound, with polydispersity index values (Mw/Mn) ranging from 1.4 to 1.6. researchgate.net The technique has also been applied to create various functional polymers, including those with hydroxyl and carboxyl end groups, as well as diblock and triblock copolymers involving this compound and other monomers like butyl acrylate (B77674). researchgate.net
Catalytic Polymerization of this compound
Ziegler-Natta catalysts, typically composed of a transition metal halide and an organoaluminum compound, are instrumental in the stereospecific polymerization of olefins, including this compound. google.comlibretexts.org A common Ziegler-Natta system for this compound polymerization involves titanium tetrachloride (TiCl₄) and triethylaluminum (B1256330) ((C₂H₅)₃Al). youtube.com The active species in this catalytic process is formed through the reaction of these components. libretexts.orgyoutube.com
The mechanism of Ziegler-Natta polymerization is generally understood to occur on the surface of insoluble catalyst particles. researchgate.net The widely accepted Cossee-Arlman mechanism proposes that the polymerization proceeds through the insertion of the monomer into the transition metal-alkyl bond. researchgate.netunits.it For this compound, steric factors make it less reactive towards Ziegler-Natta catalysts compared to simpler olefins. cdnsciencepub.com However, these catalysts can produce highly isotactic polythis compound. cdnsciencepub.com
The activity and stereoselectivity of Ziegler-Natta catalysts can be influenced by various factors, including the specific catalyst components, their concentrations, and the polymerization conditions. google.comoup.com For instance, the use of supported catalysts, such as TiCl₄ on a magnesium chloride (MgCl₂) support, can enhance polymer yield and stereocontrol. researchgate.net The presence of hydrogen can act as a chain transfer agent, allowing for the control of the molecular weight of the resulting polythis compound. oup.com
Syndiotactic polythis compound (sPS) is a crystalline polymer with phenyl groups alternating on opposite sides of the polymer chain. mdpi.comnih.gov It is produced through the stereoselective coordination polymerization of this compound using specific catalysts. mdpi.comnih.gov
Metallocene catalysts, particularly half-sandwich titanium complexes, are highly effective for the synthesis of sPS. mdpi.comnih.govepa.gov A key discovery was that a combination of titanium compounds, such as Cp*TiCl₃ (pentamethylcyclopentadienyl titanium trichloride) or CpTiCl₃ (cyclopentadienyl titanium trichloride), with methylaluminoxane (B55162) (MAO) as a cocatalyst, can polymerize this compound to highly syndiotactic polythis compound. epa.govkaist.ac.krnih.gov These polymerizations can be conducted at relatively high temperatures and result in sPS with a narrow molecular weight distribution. epa.govacs.org The structure of the mono-cyclopentadienyl ligand and the type of cationic active metal influence the catalyst's activity and syndiospecificity. mdpi.comnih.gov
The synthesis of sPS can be achieved using various titanium-based catalytic systems. For example, Cp*Ti(OBz)₃/MAO/TIBA (triisobutylaluminum) has been shown to be an active catalyst system, with its activity increasing with polymerization temperature. researchgate.net The direct synthesis of block copolymers like syndiotactic polythis compound-block-polyethylene (sPS-b-PE) has also been accomplished through the sequential stereocontrolled polymerization of this compound and ethylene (B1197577) using a single catalytic system like CpTiCl₃/MMAO (modified methylaluminoxane). nih.gov
| Catalyst System | Polymer Type | Key Findings | Reference |
|---|---|---|---|
| Titanium compounds / Methylaluminoxane (MAO) | Syndiotactic Polythis compound (sPS) | Catalyzes polymerization to pure sPS with narrow molecular weight distribution (Mw/Mn ≈ 2) even above room temperature. | epa.gov |
| CpTiCl₃ / MAO | Syndiotactic Polythis compound (sPS) | A moderate catalyst for polymerizing sPS. | kaist.ac.kr |
| CpTiCl₃ / MMAO | sPS-b-PE block copolymer | Enables sequential stereocontrolled polymerization of this compound and ethylene. | nih.gov |
| CpTi(OBz)₃ / MAO / TIBA | Syndiotactic Polythis compound (sPS) | Catalytic activity increases with polymerization temperature, reaching up to 90°C. | researchgate.net |
Palladium-based catalysts have been investigated for the polymerization and copolymerization of this compound and its derivatives. While α-diimine palladium catalysts are generally inactive for the homopolymerization of this compound via a coordination-insertion mechanism, they can be highly active for the polymerization of para-alkoxystyrenes, such as para-methoxythis compound (pMOS). sci-hub.semdpi.com
For pMOS polymerization, dibenzobarrelene-based α-diimine palladium catalysts have shown high activity, producing high molecular weight polymers. sci-hub.se Mechanistic studies suggest that the polymerization proceeds with a high degree of regioselectivity. sci-hub.se Density functional theory (DFT) calculations on the polymerization of pMOS with a classical methyl-based α-diimine palladium complex indicated that 2,1-insertion is kinetically and thermodynamically favored over 1,2-insertion during the initiation step. mdpi.com However, the resulting η³-π-benzyl intermediates face a high energy barrier, leading to only trace amounts of polymer. mdpi.com In contrast, dibenzobarrelene-based α-diimine complexes exhibit high activity for pMOS polymerization. mdpi.com
Computational analysis of this compound polymerization with a dibenzobarrelene-based α-diimine palladium catalyst showed that the 2,1-insertion is kinetically favored over 1,2-insertion at the initiation stage. mdpi.com Palladium-catalyzed alkoxycarbonylation of this compound can proceed via two competing pathways: a "hydride cycle" leading to saturated esters and an "alkoxy cycle" yielding unsaturated products. acs.org
Tin-based catalysts have been effectively used for the ring-opening polymerization (ROP) of this compound oxide (SO) to produce poly(this compound oxide) (PSO). tandfonline.comresearchgate.net Various tin catalysts, including tin(IV) perfluorooctanoate (PFO-Sn), tin(IV) methacrylate (B99206) (MAc-Sn), and tin(II) chloride (SnCl₂), have been shown to be effective for this polymerization. tandfonline.comresearchgate.nettandfonline.com
The use of these catalysts has enabled the synthesis of PSO with varying molecular weights. tandfonline.comresearchgate.netsigmaaldrich.com Notably, high molecular weight PSO (approximately 138,000 Da) has been achieved using tin catalysts. tandfonline.comresearchgate.net The combination of SnCl₂ with a co-catalyst like hexamethyldisilazane (B44280) (HMDS) has been particularly effective in producing high molecular weight PSO with a more regular structure. tandfonline.com This is attributed to the formation of a single-site catalyst that enhances catalytic activity and control over the polymerization process. tandfonline.com In contrast, polymers prepared with more acidic catalysts like PFO-Sn and MAc-Sn tend to have lower molecular weights. tandfonline.com
| Catalyst | Polymerization Type | Resulting Polymer | Key Findings | Reference |
|---|---|---|---|---|
| Tin(IV) perfluorooctanoate (PFO-Sn) | Ring-Opening Polymerization | Poly(this compound oxide) (PSO) | Effective catalyst; produces low molecular weight polymer. | tandfonline.comtandfonline.com |
| Tin(IV) methacrylate (MAc-Sn) | Ring-Opening Polymerization | Poly(this compound oxide) (PSO) | Effective catalyst; produces low molecular weight polymer. | tandfonline.comtandfonline.com |
| Tin(II) chloride (SnCl₂) | Ring-Opening Polymerization | Poly(this compound oxide) (PSO) | Effective catalyst; can produce high molecular weight polymer. | tandfonline.comtandfonline.com |
| SnCl₂ / Hexamethyldisilazane (HMDS) | Ring-Opening Polymerization | Poly(this compound oxide) (PSO) | More effective for high molecular weight PSO (up to 138,000 Da) with a regular structure. | tandfonline.com |
Palladium-Based Catalysts in this compound Polymerization
Kinetics and Thermodynamics of this compound Polymerization
The polymerization of this compound is an exothermic process, with a heat of polymerization of approximately -71 to -73 kJ/mol. chegg.comacs.orgyoutube.com The kinetics of this compound polymerization can be complex and are influenced by factors such as temperature and the presence of initiators or solvents. scielo.brresearchgate.net The free-radical polymerization of this compound typically follows first-order kinetics with respect to the monomer concentration and approximately 0.5 order with respect to the initiator concentration. frontiersin.org
Thermal initiation of this compound polymerization becomes significant at temperatures above 100°C. scielo.brscielo.br A widely cited mechanism for thermal initiation was proposed by Hui and Hamielec, which involves a third-order kinetic model with respect to the this compound monomer. scielo.brscielo.br
The thermodynamics of this compound polymerization are characterized by a negative enthalpy of polymerization (ΔH°) and a negative entropy of polymerization (ΔS°). chegg.comscribd.comacs.org For the polymerization of this compound at 25°C, the standard enthalpy of polymerization is approximately -73 kJ/mol, and the standard entropy of polymerization is about -104 J/(mol·K). chegg.comyoutube.com The negative entropy change reflects the loss of translational and rotational freedom as monomer molecules become incorporated into a polymer chain. acs.org
Due to the exothermic nature and negative entropy change, there exists a "ceiling temperature" (Tc) for this compound polymerization. Above this temperature, the polymerization is thermodynamically unfavorable. acs.org The ceiling temperature is dependent on the monomer concentration. chegg.com The relationship is described by the equation: Tc = ΔH° / (ΔS° + R ln[M]), where R is the gas constant and [M] is the monomer concentration.
| Thermodynamic Parameter | Value | Temperature | Reference |
|---|---|---|---|
| Standard Enthalpy of Polymerization (ΔH°) | -73 kJ/mol | 25 °C | chegg.comyoutube.com |
| Standard Entropy of Polymerization (ΔS°) | -104 J/(mol·K) | 25 °C | chegg.comyoutube.com |
| Heat of Polymerization | ~71 kJ/mol | Not specified | acs.org |
| Entropy of Polymerization | 26.69 cal/mol (111.67 J/mol) | 298 K (25 °C) | scribd.com |
Reaction Rate Determination
The rate of this compound polymerization is a critical parameter for reactor design and process control. semanticscholar.org It is influenced by factors such as temperature, initiator concentration, and monomer concentration. Researchers have employed various techniques to determine the rate constants for the elementary steps of polymerization: initiation, propagation, and termination.
In the self-initiated thermal polymerization of this compound, the reaction proceeds even without an added initiator. sandiego.edu This process is understood to involve a Diels-Alder reaction between two this compound molecules to form a dimer, which then reacts with another this compound molecule to generate radical initiators. sandiego.edu Calorimetric studies have been used to measure the heat of polymerization, which was found to be approximately 670 ± 11 J/g for the thermal polymerization of uninhibited this compound between 50 and 85°C. nih.gov These studies also determined the activation energies for thermal initiation and chain transfer to be 125 ± 6 kJ/mol and 60 ± 5 kJ/mol, respectively. nih.gov
For initiated polymerization, techniques like the rotating sector method have been used to determine the average lifetimes of growing polythis compound radicals. acs.org This method, combined with the determination of initiation rates, allows for the calculation of the propagation (k_p) and termination (k_t) rate constants. acs.org Studies have shown that in the initial stages of polymerization, these rate constants are largely independent of the radical chain length. acs.org However, at higher conversions, the termination constant tends to decrease. acs.org
Pulsed laser photolysis (PLP) is another powerful technique for determining propagation rate constants over a range of temperatures. researchgate.net Research using PLP has suggested a slight chain length dependence of the propagation rate constant, particularly for the first few propagation steps. researchgate.net The termination rate constant and the ratio of combination to disproportionation significantly influence the molecular weight distribution of the polymer formed. researchgate.net
In atom transfer radical polymerization (ATRP), a controlled radical polymerization technique, the rate of deactivation of growing polymer radicals is a key parameter. For this compound polymerization via ATRP, the deactivation rate constant (k_deact) has been determined to be approximately 7 x 10^7 L mol⁻¹ s⁻¹ in p-xylene (B151628) at 110°C. acs.org
Table 1: Experimentally Determined Kinetic Parameters for this compound Polymerization
| Parameter | Value | Method | Conditions |
| Heat of Polymerization | 670 ± 11 J/g | Calorimetry | Thermal, 50-85°C nih.gov |
| Activation Energy (Initiation) | 125 ± 6 kJ/mol | Calorimetry | Thermal nih.gov |
| Activation Energy (Chain Transfer) | 60 ± 5 kJ/mol | Calorimetry | Thermal nih.gov |
| Deactivation Rate Constant (k_deact) | 7 x 10^7 L mol⁻¹ s⁻¹ | ATRP | p-xylene, 110°C acs.org |
Chain Transfer Phenomena
Chain transfer is a fundamental process in polymerization that involves the termination of a growing polymer chain and the simultaneous initiation of a new one. rubbernews.com This reaction can occur with various species present in the polymerization system, including the monomer, initiator, solvent, or a specifically added chain transfer agent. rubbernews.com It is a primary method for controlling the molecular weight of the resulting polymer. rubbernews.com
The general mechanism involves the abstraction of an atom, typically hydrogen, from a substrate by the growing polymer radical. This creates a "dead" polymer chain and a new radical that can initiate the polymerization of monomer units. rubbernews.com
Chain Transfer to Monomer: For this compound, the probability of chain transfer to the monomer is relatively low compared to propagation. rubbernews.com This reaction can lead to the formation of an unsaturated radical which may act as a comonomer, resulting in branched macromolecules. rubbernews.com
Chain Transfer to Polymer: This process leads to the formation of a radical site on an existing polymer chain. Subsequent monomer addition at this site results in the formation of a branched polymer structure. rubbernews.com
Chain Transfer Agents (CTAs): To effectively control molecular weight, chain transfer agents (also known as modifiers) are often added to the polymerization system. acs.org Thiols, such as tert-dodecyl mercaptan, are efficient CTAs in this compound polymerization. acs.org In starved-feed emulsion polymerization of this compound, the use of a CTA mixture allows for the production of polymer with a constant molecular weight distribution throughout the reaction. acs.org
Catalytic Chain Transfer: This technique utilizes catalysts, often cobalt complexes, to achieve highly efficient chain transfer. acs.org In the copolymerization of this compound and α-methylthis compound, the average chain transfer constant was found to increase significantly with the addition of α-methylthis compound, leading to the formation of polymer chains with an unsaturated α-methylthis compound end group. acs.org
The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_S), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. acs.org
Molecular Weight Distribution Control
The molecular weight distribution (MWD) is a critical characteristic of a polymer, as it significantly influences its physical and mechanical properties, such as processability and strength. nsf.gov The MWD is often described by the dispersity (Đ), which is the ratio of the weight-average molecular weight (M_w) to the number-average molecular weight (M_n). nsf.gov However, Đ provides only a measure of the breadth of the distribution. nsf.gov Advanced techniques aim to control the entire shape of the MWD. nsf.gov
Several strategies have been developed to control the MWD of polythis compound:
Living Anionic Polymerization: This technique, characterized by the absence of termination and chain transfer reactions, allows for precise control over molecular weight and the synthesis of polymers with narrow MWDs. By controlling the rates of initiation and monomer addition, the shape of the MWD can be tailored. nsf.govrsc.org For instance, metered addition of an alkyllithium initiator during the anionic polymerization of this compound can produce polystyrenes with the same M_n and Đ but different MWD asymmetries. nsf.gov Kinetic models have been developed to predict the MWD based on initiator addition profiles, taking into account factors like the aggregation of active chain ends. rsc.org
Controlled Radical Polymerization (CRP): Techniques like ATRP provide good control over the MWD. The controlled nature of these polymerizations allows for the synthesis of well-defined polymers.
Moment-Generating Functions: A control algorithm based on moment-generating functions has been proposed to regulate the MWD in polymerization processes. mdpi.comnih.gov This method uses a B-spline model to approximate the MWD and adjusts control inputs to guide the MWD toward a desired shape. This approach has been successfully tested in a this compound polymerization process. mdpi.comnih.gov
Chain Transfer Agents: As discussed previously, the use of chain transfer agents is a conventional method to control molecular weight and, consequently, the MWD. rubbernews.comacs.org
Copolymerization Strategies Involving Styrene
Styrene-Butadiene Copolymers
This compound-butadiene copolymers are among the most significant synthetic elastomers, primarily categorized based on their This compound (B11656) content, which dictates their physical properties and applications.
This compound-Butadiene Rubber (SBR) and High this compound Rubber (HSR) are both copolymers of this compound and butadiene, but their properties differ significantly due to the ratio of these monomers. SBR is a general-purpose synthetic rubber that typically contains about 25% this compound and 75% butadiene. wastetrade.com It is a primary material in the production of automobile tires, valued for its excellent abrasion resistance and good aging characteristics. wastetrade.com Research into SBR synthesis often involves emulsion polymerization, where the monomers are dispersed in a water solution with initiators and stabilizers, resulting in a random arrangement of this compound and butadiene units along the polymer chain. wastetrade.com
HSR, by contrast, is a resinous copolymer with a much higher this compound content, which can range from 60% to over 80%. firstmold.comrsc.orgmachinedesign.com This high proportion of this compound imparts significant hardness, rigidity, and stiffness to the material. machinedesign.com HSR is produced through the emulsion polymerization of this compound and butadiene monomers. machinedesign.com Due to its properties, HSR is not used as a standalone elastomer but primarily as a reinforcing agent for other rubbers. rsc.orgmachinedesign.com It enhances properties like tear resistance, flex resistance, and hardness in the final rubber compound. rsc.orglinseis.com
| Property | This compound-Butadiene Rubber (SBR) | High this compound Rubber (HSR) |
| Bound this compound Content | ~25% wastetrade.com | 60-85% firstmold.commachinedesign.com |
| Primary Characteristic | General-purpose synthetic rubber wastetrade.com | Reinforcing resin/agent rsc.orgmachinedesign.com |
| Key Properties | Excellent abrasion resistance, good crack resistance wastetrade.com | High hardness, rigidity, tear strength, flex resistance rsc.orgmachinedesign.com |
| Primary Synthesis Method | Emulsion Polymerization wastetrade.com | Emulsion Polymerization machinedesign.com |
| Common Applications | Automobile tires, belting, flooring, wire insulation wastetrade.com | Reinforcement of rubber for shoe soles, floor tiles, rollers firstmold.comrsc.org |
The performance of SBR is heavily dependent on reinforcement, as the pure polymer has poor strength. wastetrade.com The most common reinforcing filler is carbon black, which significantly improves strength and abrasion resistance. wastetrade.com However, like natural rubber, SBR is susceptible to degradation by atmospheric oxygen and ozone. wastetrade.com Oxidation in SBR leads to increased cross-linking, causing the material to harden and become brittle over time. wastetrade.com
To counteract this, antioxidants are essential components in SBR formulations. Research has focused on developing more effective antioxidant systems to prolong the service life of SBR products. A significant area of study involves the functionalization of silica (B1680970) fillers with antioxidants. scribd.comasianpubs.org In one approach, an antioxidant coupling agent is synthesized and then reacted with precipitated silica. scribd.com This "antioxidant functionalized silica" is then incorporated into the SBR matrix. scribd.com This method offers two key advantages: it improves the dispersion of the silica filler within the rubber matrix and chemically grafts the antioxidant onto the filler. scribd.comasianpubs.org This grafting prevents the antioxidant from migrating or being extracted from the rubber, which can occur with conventional free antioxidants, thus providing more durable protection against thermo-oxidative aging. scribd.comasianpubs.org Studies have shown that SBR filled with such functionalized silica exhibits greatly improved stability during thermal and damp-heat aging, with tensile strength increasing with higher antioxidant content. scribd.com
High this compound Rubber (HSR) and this compound-Butadiene Rubber (SBR) Research
This compound-Maleic Acid/Anhydride (B1165640) Copolymers (SMA/SMAnh)
This compound-maleic anhydride (SMAnh) and its hydrolyzed form, this compound-maleic acid (SMA), are functional copolymers with unique properties stemming from the interplay between the hydrophobic this compound and hydrophilic maleic acid/anhydride units.
This compound-maleic anhydride (SMAnh) is a synthetic polymer produced through the copolymerization of this compound and maleic anhydride monomers. asianpubs.org The polymerization is typically a free-radical process, which can be initiated in bulk or solution. britannica.comwikipedia.org The resulting polymer often has a nearly perfect alternating structure of this compound and maleic anhydride units, especially when the monomer feed ratio is close to 1:1. asianpubs.orgnevicolor.it The chemical structure consists of a backbone chain where this compound units ((C₈H₈)n) alternate with maleic anhydride units ((C₄H₂O₃)m). asianpubs.orgbritannica.com
The anhydride form (SMAnh) can be converted to the acid form (SMA) through hydrolysis. britannica.com This is typically achieved by refluxing the SMAnh copolymer in an aqueous base solution, such as sodium hydroxide (B78521) (NaOH). nevicolor.it This reaction opens the anhydride ring to form two carboxylic acid groups, rendering the polymer water-soluble in alkaline conditions. asianpubs.orgbritannica.com The properties of the final copolymer, such as molecular weight and the ratio of this compound to maleic acid, can be controlled during the initial polymerization step. machinedesign.combritannica.com
SMA copolymers have emerged as a powerful tool in membrane biology for their ability to solubilize and purify integral membrane proteins without the use of traditional detergents. linseis.combritannica.com The mode of action involves the spontaneous insertion of the amphipathic SMA polymer into a lipid bilayer. machinedesign.comscribd.com The hydrophobic this compound groups partition into the hydrophobic core of the membrane, while the hydrophilic maleic acid groups remain exposed to the aqueous solvent. rsc.org This interaction fragments the membrane, forming nanoscale, water-soluble discs of lipid bilayer that are encircled and stabilized by the polymer. linseis.combritannica.com These structures are often referred to as "SMA lipid particles" (SMALPs) or "native nanodiscs". machinedesign.combritannica.com
The key advantage of this method is that it extracts membrane proteins embedded within a patch of their native lipid environment, which is crucial for maintaining their structure and function. linseis.combritannica.com The effectiveness of solubilization is highly dependent on the copolymer's properties. Research has shown that SMA with this compound-to-maleic acid ratios of 2:1 or 3:1 and relatively low molecular weights (e.g., 7.5–10 kDa) are generally most effective for extracting membrane proteins. machinedesign.comlinseis.com Characterization of these SMALPs is performed using various biophysical techniques, including size-exclusion chromatography, dynamic light scattering, and transmission electron microscopy, to determine their size and homogeneity. researchgate.netwikipedia.org
| Parameter | Finding | Source(s) |
| Mechanism | Spontaneous insertion into lipid bilayer, forming nanodiscs. | machinedesign.comscribd.com |
| Driving Force | Hydrophobic effect: this compound groups interact with lipid core. | rsc.orgscribd.com |
| Resulting Structure | SMA Lipid Particles (SMALPs) or "native nanodiscs". | machinedesign.combritannica.com |
| Optimal this compound:Maleic Acid Ratio | 2:1 or 3:1. | machinedesign.comlinseis.com |
| Optimal Molecular Weight | 7.5–10 kDa (smaller polymers are often more effective). | machinedesign.comlinseis.com |
| Key Advantage | Detergent-free extraction of membrane proteins in a native-like lipid environment. | linseis.combritannica.com |
Synthesis and Chemical Structure of SMA/SMAnh Copolymers
Acrylonitrile-Butadiene-Styrene (ABS) and this compound-Acrylonitrile (SAN) Copolymers
ABS and SAN are important engineering thermoplastics that leverage the properties of this compound and acrylonitrile (B1666552) to create durable and versatile materials.
Acrylonitrile-Butadiene-Styrene (ABS) is a terpolymer made by polymerizing this compound and acrylonitrile in the presence of polybutadiene (B167195). wikipedia.org The structure is essentially a graft copolymer, where chains of this compound-acrylonitrile copolymer (SAN) are grafted onto a polybutadiene backbone, all existing within a continuous matrix of SAN. britannica.com This two-phase structure is key to its properties: the polybutadiene rubber phase provides toughness and impact resistance even at low temperatures, while the rigid SAN matrix contributes strength, chemical resistance, and a glossy surface finish. britannica.comwikipedia.org The proportions of the three monomers can be varied (typically 15-35% acrylonitrile, 5-30% butadiene, and 40-60% this compound) to tailor the properties for specific applications. wikipedia.org ABS is produced via emulsion or graft copolymerization processes. linseis.combritannica.com
This compound-Acrylonitrile (SAN) is a copolymer of this compound (typically 70-80%) and acrylonitrile (20-30%). firstmold.comwikipedia.org It combines the clarity and rigidity of polythis compound with the hardness, strength, and superior chemical and heat resistance conferred by the acrylonitrile component. britannica.comwikipedia.org SAN is a transparent, rigid, and dimensionally stable material. firstmold.commachinedesign.com It is typically produced through emulsion, suspension, or continuous mass polymerization. nevicolor.itbritannica.com While SAN has better impact resistance than polythis compound, it is more brittle than ABS. firstmold.com It often serves as the rigid matrix component in ABS and is also used on its own for applications requiring transparency and chemical resistance. machinedesign.combritannica.com
| Copolymer | Monomers | Key Structural Feature | Primary Properties | Common Applications |
| ABS | Acrylonitrile, Butadiene, this compound unina.it | Rubber (polybutadiene) particles dispersed in a rigid SAN matrix. britannica.comunina.it | High impact strength, toughness, rigidity, good surface finish. machinedesign.combritannica.comwikipedia.org | Automotive interior parts, appliance housings, toys, pipe fittings. machinedesign.comlinseis.combritannica.com |
| SAN | This compound, Acrylonitrile firstmold.combritannica.com | Random copolymer. firstmold.com | Transparency, rigidity, hardness, good chemical and heat resistance. firstmold.combritannica.com | Kitchenware, battery cases, cosmetic packaging, appliance covers. firstmold.commachinedesign.combritannica.com |
Olefin-Styrene Copolymers, including Ethylene-Styrene Copolymers
Olefin-styrene copolymers, particularly ethylene-styrene (ES) copolymers, are a class of materials developed using metallocene catalysts. allenpress.comresearchgate.net These catalysts allow for the synthesis of a wide variety of copolymers with different compositions, structures, and properties by adjusting the catalytic system and reaction conditions. allenpress.comresearchgate.net
The properties of ES copolymers are highly dependent on the this compound content. allenpress.comresearchgate.net Copolymers with a low amount of this compound incorporated into a polyethylene (B3416737) backbone are typically crystalline thermoplastics. allenpress.comresearchgate.net As the this compound content increases, there is a rapid decrease in crystallinity, leading to materials with good thermoelastomeric properties. allenpress.comresearchgate.net Copolymers containing around 20 mol% this compound have been found to be effective compatibilizers for blends of polyethylene and polythis compound. allenpress.com Those with 40–60 wt% (about 15–30 mol%) of this compound comonomer exhibit low modulus and elastomeric behavior. free.fr
The molecular structure of these copolymers is often described as "pseudorandom" because while sequences like EEE, EES, ESE, and SES are observed, there are no SS (this compound-styrene) sequences, limiting the this compound content to a maximum of 50 mol%. allenpress.com However, more recent research has reported the synthesis of random copolymers containing stereoregular SS sequences. allenpress.com It is also possible to obtain truly alternating ES copolymers with specific catalysts, which can be either atactic (amorphous) or stereoregular. allenpress.com For instance, isotactic poly(ethylene-alt-styrene) is a crystalline material with a melting point of 145 °C. allenpress.com
The synthesis of block copolymers of this compound and ethylene (B1197577) can be achieved by controlling the feed of the reactants. google.com For example, maintaining a continuous presence of one reactant while intermittently adding the second can produce block copolymers with alternating blocks of linear, isotactic polythis compound and atactic ethylene/propylene (B89431) copolymer. google.com
The use of supported piano-stool catalysts, such as CpTiCl3 and its derivatives on a polythis compound-based support, has been explored for ethylene/styrene copolymerizations. umass.edu These systems can produce polymers with varied characteristics, sometimes exhibiting melting points for both polyethylene and syndiotactic polythis compound segments. umass.edu
Reactivity Ratio Determination in this compound Copolymerization
The determination of reactivity ratios is crucial for understanding and controlling copolymerization processes involving this compound. These ratios, r1 and r2, describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. frontiersin.org
Several experimental and mathematical methods are employed to determine reactivity ratios in this compound copolymerization. A common approach involves conducting a series of copolymerization reactions at different initial monomer feed compositions and measuring the resulting copolymer composition at low monomer conversions. iupac.orgacs.org
The composition of the copolymer is often determined using techniques like ¹H NMR spectroscopy or Fourier Transform Infrared (FT-IR) spectroscopy. frontiersin.orgresearchgate.netuobaghdad.edu.iq Once the copolymer composition is known, various linearization methods can be used to calculate the reactivity ratios. These include the Fineman-Ross (F-R), inverted Fineman-Ross (IFR), and Kelen-Tüdos (K-T) methods. frontiersin.orgresearchgate.netuobaghdad.edu.iqperiodikos.com.br The Kelen-Tüdos method is often considered the most reliable among the linearization techniques. acs.org
Non-linear least squares (NLLS) analysis is another statistically robust method. acs.org This curve-fitting technique finds the r1 and r2 values that best fit a plot of the instantaneous copolymer composition versus the comonomer feed composition (a Mayo–Lewis plot). acs.org The error-in-variables-method (EVM) is also highly recommended as it accounts for experimental errors in the data. researchgate.netresearchgate.net
The International Union of Pure and Applied Chemistry (IUPAC) has put forth recommendations for a preferred methodology for determining reactivity ratios from copolymer composition data, emphasizing the measurement of conversion and copolymer composition for multiple reactions with varying initial monomer compositions. iupac.orgrsc.org This approach can accommodate both low and high conversion experiments and helps in identifying deviations from the terminal model and systematic errors. iupac.orgrsc.org
Recent advancements include the use of in situ ¹H NMR analysis to follow the relative rates of comonomer conversion, which directly corresponds to the instantaneous copolymer composition. acs.org Additionally, integrated methods of data analysis have been shown to produce consistently accurate reactivity ratios. acs.org
Here is a data table of common methods for reactivity ratio calculation:
| Method | Description |
| Fineman-Ross (F-R) | A linearization method based on the copolymerization equation. frontiersin.orgresearchgate.netuobaghdad.edu.iqperiodikos.com.br |
| Inverted Fineman-Ross (IFR) | A variation of the Fineman-Ross method. frontiersin.orgresearchgate.net |
| Kelen-Tüdos (K-T) | A linearization method considered more reliable than F-R. frontiersin.orgacs.orgresearchgate.netuobaghdad.edu.iqperiodikos.com.br |
| Non-linear Least Squares (NLLS) | A curve-fitting method that minimizes the difference between experimental and calculated copolymer compositions. acs.org |
| Error-in-Variables-Method (EVM) | A mathematical procedure that accounts for experimental errors in the data. researchgate.netresearchgate.net |
| In situ ¹H NMR | Monitors real-time comonomer conversion to determine instantaneous copolymer composition. acs.org |
The comonomer feed ratio has a direct and significant influence on the final copolymer composition. The relationship between the feed composition and the copolymer composition is governed by the reactivity ratios of the monomers.
In the copolymerization of this compound and maleic anhydride using the RAFT technique, it has been observed that a larger proportion of maleic anhydride in the monomer feed leads to a faster polymerization rate but poorer control over the molar mass distribution. capes.gov.brresearchgate.net This is attributed to a decrease in the chain transfer constant of the RAFT agent. capes.gov.br
For some copolymer systems, there exists an "azeotropic" composition where the copolymer and the monomer feed have the same composition. caltech.edu This occurs when both reactivity ratios are less than one. caltech.edu The copolymerization of this compound and acrylonitrile is an example of a system that exhibits this behavior. caltech.edu
Conversely, if one reactivity ratio is greater than one and the other is less than one, the copolymer will always be enriched in the more reactive monomer relative to the feed. caltech.edu In the extreme case where both reactivity ratios are close to zero, the copolymer tends to be perfectly alternating with a 1:1 composition, regardless of the monomer feed ratio, as seen in the copolymerization of this compound and maleic anhydride. caltech.edu
The solubility of the resulting copolymer can also be affected by the comonomer composition. For instance, in the copolymerization of this compound and 4-vinylbenzenesulfonic acid, the water solubility of the copolymer was found to increase with a higher this compound content in the comonomer feed. researchgate.net
Experimental Methodologies for Reactivity Ratio Calculation
Block Copolymers Involving this compound
Block copolymers containing this compound are a significant class of materials, often synthesized through living polymerization techniques which allow for precise control over the polymer architecture. nih.govippi.ac.ir These methods, such as living anionic polymerization, enable the sequential addition of monomers to create well-defined block structures. nih.govippi.ac.irmdpi.comresearchgate.net
The synthesis of this compound-containing block copolymers can also be achieved through controlled radical polymerization methods like nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov For example, NMP is used to synthesize block copolymers of polythis compound with polymethyl methacrylate (B99206) (PMMA) and other polymers. nih.gov ATRP has been successfully applied to the synthesis of this compound and n-butyl acrylate (B77674) block copolymers. nih.gov The RAFT process is also a versatile method for preparing block copolymers through sequential polymerization. nih.gov
This compound-isoprene-styrene (SIS) is a triblock copolymer that behaves as a thermoplastic elastomer. kuraray.comnih.gov It consists of a soft, rubbery polyisoprene mid-block and hard, rigid polythis compound end-blocks. nih.gov This structure leads to a microphase-separated morphology, providing the material with both elastomeric properties and mechanical strength. nih.gov
SIS copolymers are typically synthesized via anionic polymerization of this compound and isoprene (B109036) monomers in a solvent like cyclohexane, using an initiator such as n-butyllithium. researchgate.net The properties of SIS can be tailored by varying the this compound content and the molecular weight. researchgate.net For example, SIS block copolymers with 20 wt.% and 30 wt.% this compound have been synthesized. researchgate.net
The chemical and physical properties of SIS have been extensively studied. nih.gov Investigations have focused on its morphological and rheological properties, as well as its thermodynamic behavior. nih.gov The presence of the dissimilar blocks linked together allows the polythis compound domains to form a three-dimensional network at room temperature, which breaks down upon heating, allowing the material to be processed like a thermoplastic. researchgate.net
SIS copolymers can be modified to introduce different functionalities. For instance, a commercial SIS triblock copolymer was chemically modified to create an epoxidized version (ESIS) and an acrylated version (ASIS). nepjol.info Transmission electron microscopy (TEM) studies of nanocomposites made with these modified polymers and boehmite nanoparticles showed that epoxidation of the polyisoprene block improved the dispersion of the nanofiller. nepjol.info
The performance of SIS-based materials can be influenced by the microstructure of the polyisoprene block. For example, studies on composite electrothermal heaters made with different SIS copolymers showed that a poly(this compound-3,4-isoprene-styrene) (3,4-SIS) matrix with carbon black resulted in higher thermal and electrical conductivity compared to a poly(this compound-1,4-isoprene-styrene) (1,4-SIS) matrix. qut.edu.au
Here is a data table summarizing key characteristics of SIS block copolymers:
| Property | Description |
| Synthesis Method | Typically anionic polymerization. researchgate.net |
| Structure | Triblock copolymer with polythis compound end-blocks and a polyisoprene mid-block. nih.gov |
| Morphology | Microphase-separated, with polythis compound domains acting as physical crosslinks. nih.govresearchgate.net |
| Key Property | Thermoplastic elastomer. kuraray.comnih.gov |
| Modifiability | Can be chemically modified (e.g., epoxidation, acrylation) to alter properties. nepjol.info |
Environmental Fate and Degradation Pathways of Styrene
Atmospheric Transformation of Styrene (B11656)
Once released into the atmosphere, this compound undergoes rapid degradation primarily through photooxidation. mst.dk The principal agents of this transformation are hydroxyl radicals (•OH) and ozone (O₃). mst.dkcedre.freuropa.eu
The reaction with hydroxyl radicals is considered the most significant atmospheric loss process for this compound during the daytime. gdut.edu.cn The atmospheric half-life of this compound due to its reaction with hydroxyl radicals is estimated to be between 3.5 and 7.4 hours. europa.euepa.gov The reaction with ozone also contributes significantly to its degradation, with a calculated half-life of approximately 9 to 16 hours. europa.eucdc.gov
Theoretical studies indicate that the reaction between this compound and hydroxyl radicals can proceed through three main pathways: OH-addition, H-abstraction, and addition-dissociation reactions. researchgate.netsci-hub.senih.gov The OH-addition pathway is the most favored, where the hydroxyl radical adds to the vinyl group of the this compound molecule. gdut.edu.cnsci-hub.se
The reaction of this compound with ozone proceeds through the formation of an unstable primary ozonide, which then decomposes to form other products. brainly.comacs.org
The atmospheric oxidation of this compound by hydroxyl radicals and ozone leads to the formation of several degradation products. cdc.gov The major products identified from both reaction pathways are benzaldehyde (B42025) and formaldehyde (B43269). cedre.frresearchgate.netacs.orgepa.gov
In the reaction with hydroxyl radicals, the yields of benzaldehyde and formaldehyde have been reported to be approximately 63% and 72%, respectively. acs.orgepa.gov The reaction with ozone produces benzaldehyde and formaldehyde with yields of about 40% each. researchgate.netacs.orgepa.gov Chamber studies have shown that for each mole of this compound consumed in the reaction with ozone, approximately 0.82 moles of benzaldehyde and 0.64 moles of formaldehyde are produced. irbnet.de
Other oxygen-containing hydrocarbons, such as phenylacetaldehyde (B1677652) and phenoxy radicals, have also been noted as transformation products. cdc.gov Theoretical calculations suggest that the initial adducts formed from the OH-addition pathway can further react with molecular oxygen (O₂) to generate peroxy radicals, which can then lead to the formation of secondary organic aerosols (SOA). sci-hub.senih.gov
Reaction with Hydroxyl Radicals and Ozone
Biodegradation of this compound in Environmental Matrices
This compound is susceptible to biodegradation in various environmental settings, including soil and aquatic systems. cdc.gov This process is primarily carried out by microorganisms that utilize this compound as a source of carbon and energy.
Under aerobic conditions, microorganisms employ two main pathways for the degradation of this compound: side-chain oxygenation and direct attack on the aromatic ring. oup.comresearchgate.netethz.ch
The side-chain oxygenation pathway is considered a specific route for this compound degradation. researchgate.net It begins with the epoxidation of the vinyl side-chain by a this compound monooxygenase (SMO) to form this compound oxide. asm.orgmicrobiologyresearch.org This unstable intermediate is then isomerized to phenylacetaldehyde by this compound oxide isomerase (SOI). asm.orgntu.edu.sg Phenylacetaldehyde is further oxidized to phenylacetic acid, which can then enter central metabolic pathways. researchgate.netasm.org
The direct ring cleavage pathway involves the initial oxidation of the aromatic nucleus. oup.comresearchgate.net This process is initiated by a dioxygenase enzyme that adds two hydroxyl groups to the aromatic ring, forming a cis-glycol. asm.orgntu.edu.sg This intermediate is then re-aromatized to 3-vinylcatechol, which subsequently undergoes ring cleavage to form intermediates that can be funneled into the Krebs cycle. researchgate.netasm.org While initially thought to be less common, some studies suggest that direct ring cleavage or a modified version of this pathway may be more widespread among this compound-utilizing microorganisms than previously believed. researchgate.net
This compound is considered to be readily biodegradable in aerobic conditions in both soil and aquatic environments. mst.dkcedre.fr The rate of microbial mineralization is rapid in both mineral and organic soils under aerobic conditions. europa.eu In aquatic systems such as freshwater, the half-life of this compound due to biodegradation is estimated to be around 15 days. cedre.fr However, in anaerobic environments, the degradation of this compound is significantly slower. cdc.gov
A variety of bacteria have been identified as capable of degrading this compound, including species from the genera Pseudomonas, Xanthobacter, Rhodococcus, and Corynebacterium. asm.orgmicrobiologyresearch.org These microorganisms are commonly found in soil and water, contributing to the natural attenuation of this compound in these environments. Complete removal of this compound can be achieved in industrial and municipal wastewater treatment plants after an adaptation period of the microbial communities. europa.eu
In coastal environments, the fate of this compound is influenced by a combination of evaporation, photo-oxidation, and biotransformation. cedre.fr The estimated half-life of this compound in seawater is approximately 45 days, indicating that biodegradation plays a role in its removal from marine systems. cedre.fr The specific microbial communities and pathways involved in this compound degradation in coastal environments are an area of ongoing research, but it is expected that similar aerobic pathways as those observed in freshwater and soil systems are active.
Microbial Degradation in Soils and Aquatic Systems
Environmental Persistence and Mobility Studies
This compound is considered moderately mobile in soil and can volatilize from water into the atmosphere. cdc.gov Its persistence in the environment is generally limited due to several degradation pathways. plasticseurope.org In the atmosphere, this compound undergoes rapid photodegradation. cdc.gov It is also subject to biodegradation in most topsoils and aquatic environments, although this process is significantly slower under anaerobic (oxygen-deficient) conditions. cdc.gov Bioconcentration, the accumulation of a chemical in an organism, does not appear to be a significant process for this compound. cdc.gov
Volatilization is a key process influencing the fate of this compound in water. This compound.org Due to its relatively high vapor pressure and low to moderate water solubility, this compound readily moves from water to the atmosphere. plasticseurope.org Laboratory studies have demonstrated this rapid transfer. For instance, in one study, 50% of this compound added to lake water was lost to the atmosphere within 1 to 3 hours. cdc.govThis compound.org In distilled water, the process was slightly slower, with a 50% loss occurring in 6 to 7 hours. cdc.govThis compound.org The volatilization half-life of this compound in a moving river, one meter deep, has been estimated to be around 6 hours. cdc.gov Field measurements in the Rhine River suggested a half-life of about 14 hours, though it was unclear if this loss was solely due to volatilization or also included biodegradation and photodegradation. cdc.gov In less dynamic environments like ponds and lakes, the estimated volatilization half-life is longer, ranging from 3 to 13 days. cdc.gov
When released to soil, this compound is also likely to volatilize into the atmosphere. cdc.gov However, the rate of volatilization from soil is generally slower than from water. tandfonline.com For example, in a study using loamy soil samples 1.5 cm deep, only 26% of the added this compound volatilized over 31 days. This compound.orgtandfonline.com The transfer to the air is expected to be even slower and less significant from deeper soil layers. This compound.orgtandfonline.com
Table 1: Volatilization Half-life of this compound in Different Environments
| Environment | Condition | Half-life | Citation |
|---|---|---|---|
| Lake Water | 2-10 mg/L this compound | 1-3 hours (50% loss) | cdc.govThis compound.org |
| Distilled Water | - | 6-7 hours (50% loss) | cdc.govThis compound.org |
| Moving River | 1 meter deep | ~6 hours | cdc.gov |
| Rhine River | Field measurement | ~14 hours | cdc.gov |
| Ponds and Lakes | Estimated | 3-13 days | cdc.gov |
| Loamy Soil | 1.5 cm deep | 26% loss in 31 days | This compound.orgtandfonline.com |
The movement of this compound in soil and sediment is significantly influenced by adsorption and sorption processes, where the chemical adheres to solid particles. This compound.org this compound is characterized as having low to moderate mobility in soil. plasticseurope.orgepa.gov This mobility is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc), which indicates the tendency of a chemical to bind to the organic matter in soil. A higher Koc value suggests stronger binding and less mobility.
While an experimentally measured Koc for this compound has not been consistently reported, it has been estimated using its water solubility and other properties. cdc.gov An estimated Koc value for this compound is 260, which supports its classification as moderately mobile. cdc.gov Other estimations have provided Koc values ranging from 352 to 555. plasticseurope.orgepa.goveuropa.eu This moderate to low mobility means that while this compound can leach through the soil, a significant portion is likely to be retained by soil particles, particularly those with high organic content. cdc.govplasticseurope.orgepa.gov
Sorption to soil and aquifer solids is a rapid process. This compound.org Studies have shown that a significant fraction of this compound can be bound within a short period. This compound.org However, desorption, the release of the sorbed chemical, can be slow. In one study, only a small percentage of sorbed this compound was released back into the aqueous phase under equilibrium conditions. researchgate.net This slow release from soil particles means that adsorbed this compound can act as a long-term source of contamination, slowly releasing the compound into the surrounding environment. tpsgc-pwgsc.gc.ca
Table 2: Estimated Soil Organic Carbon-Water Partition Coefficient (Koc) for this compound
| Estimated Koc Value | Mobility Classification | Citation |
|---|---|---|
| 260 | Moderate | cdc.gov |
| 352 | Moderate to Low | plasticseurope.orgeuropa.eu |
| 520-555 | Low to Moderate | epa.gov |
| 370 | Moderate | canada.ca |
Volatilization from Water and Soil
Research on this compound Oligomers (SOs) in the Environment
This compound oligomers (SOs) are chemical compounds formed from a small number of repeating this compound monomer units. They are considered byproducts of polythis compound production and can also be formed during the degradation of polythis compound plastics. mdpi.comresearchgate.net The environmental presence and behavior of these oligomers are of growing interest.
This compound oligomers are now recognized as ubiquitous environmental contaminants. researchgate.netnih.gov They have been detected in various environmental compartments, including marine environments and coastal sediments. researchgate.netsci-hub.se The presence of SOs in the environment is often linked to the degradation of polythis compound plastics. mdpi.comresearchgate.net For instance, UV radiation can break down polythis compound, leading to the formation of this compound monomers and oligomers. mdpi.com
Studies have shown that SOs can leach from polythis compound materials into the surrounding environment. sci-hub.se For example, higher concentrations of certain SOs have been found in the leachate from expanded polythis compound (EPS) buoys compared to the buoys themselves, indicating their potential to be released into the water. sci-hub.se The distribution of different SOs in the environment can vary depending on their individual chemical properties, such as their leachability and susceptibility to environmental transport and degradation processes. sci-hub.se
The degradation of this compound oligomers in the environment is a key area of research. Predictions suggest that the biodegradability of SOs may be relatively slow. researchgate.netnih.gov In the atmosphere, it is predicted that most SOs are more likely to be broken down by reactions with hydroxyl radicals rather than by ozone. researchgate.netnih.gov The persistence and potential for long-range transport of these compounds are subjects of ongoing investigation. researchgate.net
Advanced Analytical and Spectroscopic Characterization of Styrene and Its Polymers
Chromatographic Techniques for Styrene (B11656) Analysis
Chromatography is a fundamental tool for separating and quantifying this compound monomer and related volatile compounds from complex matrices.
Gas chromatography (GC) is a well-established method for the determination of volatile compounds like this compound. cdc.gov It is often coupled with a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons. cdc.govraccefyn.co This combination, known as GC-FID, is widely used for quantifying residual this compound monomer in polythis compound products. researchgate.net For instance, a validated GC-FID method was developed to determine the levels of this compound in polythis compound glasses, with reported levels ranging from 1.68 to 43.69 mg/100 g of glass. researchgate.net
Headspace Gas Chromatography (HS-GC) is a variation of GC that is particularly useful for analyzing volatile organic compounds (VOCs) in solid or liquid samples. doria.ficolab.ws In HS-GC, the vapor phase above the sample in a sealed vial is injected into the GC system. doria.fi This technique is effective for determining residual this compound and other volatiles in expanded polythis compound (EPS). colab.ws One study using HS-GC with an FID detector (HS-GC-FID) successfully quantified residual this compound monomer in EPS samples, finding concentrations of 153.2 and 65.7 mg/kg. colab.ws The method demonstrated good reproducibility, with relative standard deviation (RSD) values between 3.2% and 3.6%. colab.ws
Table 1: GC-FID Conditions for this compound and α-Methylthis compound Analysis raccefyn.co
| Parameter | Value |
| Column | Varian CP-Sil 8 CB (30 m x 0.25 mm x 0.25 µm) |
| Injector Temperature | 280°C |
| Detector (FID) Temperature | 280°C |
| Oven Program | 50°C (1 min), then 2°C/min to 80°C (2 min), then 10°C/min to 200°C (12 min) |
| Carrier Gas | Helium |
| Injection Volume | 0.2 µL |
| Split Ratio | 1/100 |
This interactive table summarizes the experimental conditions for a validated GC-FID method used for the quantification of this compound and α-methylthis compound.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for its non-volatile derivatives or when pre-concentration is not desired. researchgate.netnih.gov HPLC methods have been developed to determine this compound monomer migration from polythis compound packaging into food products. nih.gov One study utilized HPLC to analyze this compound content in hot beverages contained in polythis compound cups, demonstrating the method's sensitivity with a detection limit of 0.001 mg/kg. nih.gov
HPLC is also employed for the analysis of this compound metabolites in biological samples, such as mandelic acid and phenylglyoxylic acid in urine. cdc.govresearchgate.net These methods often involve direct injection of the sample after minimal preparation, offering a rapid and efficient means of analysis. cdc.gov A reverse-phase HPLC method using an acetonitrile (B52724) and water mobile phase can effectively separate this compound. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used in the mobile phase instead of phosphoric acid. sielc.com
Gas Chromatography (GC) and Headspace Gas Chromatography (HS-GC-FID)
Mass Spectrometry Applications
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of this compound, its oligomers, and polymers. It is often coupled with chromatographic techniques for enhanced specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. nih.gov This technique is frequently used to identify and quantify this compound oligomers and other volatile compounds in various matrices. nih.govmdpi.com For example, GC-MS has been used to analyze this compound oligomers extracted from environmental samples like sand and seawater. nih.gov It has also been applied to identify substances generated during the biodegradation of polythis compound, including monomers like this compound and α-methyl this compound, and various oligomers. mdpi.com Pyrolysis-GC-MS is a specific application where the polymer is thermally decomposed before entering the GC-MS system, allowing for the analysis of the resulting fragments to determine the polymer's composition. jeol.comchromatographyonline.com
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers ultra-high resolution and mass accuracy, making it ideal for the analysis of complex mixtures and large molecules. researchgate.netasu.eduacs.org When coupled with electrospray ionization (ESI), FT-ICR MS can be used to characterize the molecular composition of complex samples without prior separation. asu.edu This technique has been applied to study the batch-to-batch consistency of polyphenolic ligands derived from lignin, demonstrating its utility in quality control. researchgate.net The high resolving power of FT-ICR MS allows for the assignment of elemental compositions to thousands of individual compounds within a complex mixture. acs.org
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile molecules like synthetic polymers. jeol.comwaters.com It allows for the direct analysis of intact polymer molecules, providing information on molecular weight distribution, repeating units, and end-group structures. jeol.comwaters.com
In MALDI-ToF MS, the polymer sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer molecules, typically through cationization with metal ions like silver (Ag+). waters.combruker-daltonics.jp The resulting ions are then separated based on their mass-to-charge ratio in a time-of-flight analyzer. This technique has been successfully used to analyze polythis compound samples with molecular weights ranging from a few thousand to over two million Daltons. bruker-daltonics.jpamerican.eduresearchgate.net High-resolution MALDI-ToF MS can provide accurate mass measurements that allow for the determination of the elemental composition of individual oligomers. jeol.com
Table 2: Polythis compound Analysis by MALDI-ToF MS bruker-daltonics.jp
| Parameter | Polythis compound Sample 1 (PS1) | Polythis compound Sample 2 (PS2) |
| Peak Mass (Mp) | 1920 Da | 19 kDa |
| Number Average MW (Mn) | 2137.67 Da | - |
| Weight Average MW (Mw) | 2212.31 Da | - |
| Polydispersity (ĐM) | 1.035 | - |
| Repeating Unit Mass | ~104.1 Da | ~104.19 Da |
| Ionization Mode | Reflector | Linear |
This interactive table presents data from the MALDI-ToF MS analysis of two different polythis compound standards, highlighting the detailed structural information that can be obtained.
Photoionization Mass Spectrometry (PIMS) utilizes high-energy photons, often from a synchrotron radiation source, to ionize molecules. nih.gov This technique allows for precise determination of ionization energies and the appearance energies of fragment ions, providing fundamental insights into the molecule's electronic structure and dissociation dynamics. nih.govresearchgate.net
A study using vacuum ultraviolet synchrotron radiation coupled with reflectron time-of-flight mass spectrometry (TOF-MS) investigated the photoionization and dissociation of this compound. nih.gov The ionization energy of this compound was experimentally determined to be 8.46 ± 0.03 eV. nih.govresearchgate.net The major fragment ions observed were C8H7+ and C6H6+ (benzene ion), with appearance energies of 12.42 ± 0.03 eV and 12.22 ± 0.03 eV, respectively. nih.govresearchgate.net These experimental values were found to be in good agreement with theoretical calculations. nih.gov The study concluded that the primary photodissociation pathway for the this compound molecular ion is the formation of the benzene (B151609) ion. nih.govresearchgate.net
Table 3: Ionization and Appearance Energies of this compound and its Fragments nih.govresearchgate.net
| Species | Process | Experimental Energy (eV) |
| C8H8 | Ionization | 8.46 ± 0.03 |
| C8H7+ | Appearance | 12.42 ± 0.03 |
| C6H6+ | Appearance | 12.22 ± 0.03 |
This interactive table summarizes the experimentally determined ionization and appearance energies for this compound and its major fragment ions obtained through photoionization mass spectrometry.
MALDI-ToF MS for Polymer Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural characterization of this compound and its polymers. It provides valuable insights into monomer reactivity, copolymer composition, and polymerization mechanisms.
¹H NMR for Monomer Reactivity Ratios and Copolymer Composition
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a crucial tool for determining the composition of copolymers and the reactivity ratios of monomers. sphinxsai.comdtic.mil By analyzing the ¹H NMR spectrum of a copolymer, the relative amounts of each monomer incorporated into the polymer chain can be accurately quantified. sphinxsai.com
The composition of copolymers can be determined by integrating the signals corresponding to specific protons of each monomer unit. For instance, in this compound-containing copolymers, the aromatic protons of the this compound units provide a distinct signal that can be compared to the signals of the comonomer to calculate the copolymer composition. aston.ac.uk This information is vital for understanding how the composition of the monomer feed influences the final copolymer structure. aston.ac.uk
Monomer reactivity ratios, which describe the preference of a growing polymer chain to react with one monomer over another, can be determined from copolymer composition data obtained at low monomer conversions. nih.gov Several methods, including the Fineman-Ross and Kelen-Tudos methods, utilize ¹H NMR data to calculate these ratios. sphinxsai.com For example, in the copolymerization of this compound and 2-ethylhexyl acrylate (B77674), ¹H NMR was used to determine the copolymer composition, which was then used to calculate the monomer reactivity ratios using various linear methods. nih.gov Similarly, ¹H NMR has been employed to determine the reactivity ratios for the copolymerization of this compound with N-tert-amylacrylamide and isobutyl POSS-styrene. sphinxsai.comdtic.mil
The following table showcases experimentally determined monomer reactivity ratios for various this compound copolymer systems using ¹H NMR.
| Comonomer 1 (M1) | Comonomer 2 (M2) | r1 | r2 | Method |
| This compound | 2-Ethylhexyl acrylate | 1.24 | 0.71 | Finemann-Ross |
| N-tert-amylacrylamide | This compound | 0.62 | 3.52 | Fineman-Ross |
| N-tert-amylacrylamide | This compound | 0.62 | 3.51 | Kelen-Tudos |
| This compound | Isobutyl POSS-styrene | 0.84 | 0.38 | Tidwell & Mortimer |
This table presents reactivity ratios (r1 and r2) for the copolymerization of this compound with different comonomers, as determined by various analytical methods based on ¹H NMR data. sphinxsai.comdtic.milnih.gov
In Situ NMR for Polymerization Mechanism Elucidation
In situ NMR spectroscopy is a powerful technique that allows for the real-time monitoring of polymerization reactions, providing detailed insights into the reaction kinetics and mechanism. acs.orgnih.gov By acquiring NMR spectra at various time points during the polymerization process, researchers can track the consumption of monomers, the formation of polymer, and the evolution of different chemical species. acs.org
This technique has been particularly valuable in studying living radical polymerization techniques such as reverse iodine transfer polymerization (RITP). acs.orgnih.gov For instance, in situ ¹H NMR has been used to study the RITP of this compound, revealing the formation of intermediate species like 1,2-diiodoethylbenzene and providing experimental evidence for the role of 1-phenylethyl iodide in the polymerization process. acs.org Furthermore, in the synthesis of polythis compound-block-poly(n-butyl acrylate) copolymers via RITP, in situ ¹H NMR was instrumental in obtaining detailed information about the living character of the polymerization process. nih.gov
In the context of anionic polymerization of this compound, rapid injection NMR techniques have been employed to follow the changes in the chemical shifts of the polystyryllithium phenyl ring protons during the reaction. mdpi.com This has provided insights into the coordination of the growing polymer chain with the lithium counter-ion, a key aspect of the polymerization mechanism. mdpi.com
Spectroscopic and Thermal Analysis Techniques
A combination of spectroscopic and thermal analysis techniques is essential for a comprehensive characterization of this compound and its polymers, providing information on both their molecular structure and bulk properties.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative analysis of this compound and its polymers. Polythis compound exhibits a characteristic UV absorption spectrum that can be used for its determination. isfcppharmaspire.com A common method involves dissolving the polythis compound sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and measuring its absorbance at a specific wavelength. isfcppharmaspire.com The maximum absorbance (λmax) for polythis compound in THF is typically observed around 261.5 nm. isfcppharmaspire.com
The concentration of polythis compound in a solution can be determined by creating a calibration curve that plots absorbance versus concentration for a series of standard solutions. isfcppharmaspire.com This method has been shown to be linear over a specific concentration range, allowing for the accurate quantification of polythis compound. isfcppharmaspire.com UV-Vis spectroscopy can also be used to monitor the conversion of this compound monomer during polymerization reactions. nih.gov The decrease in the absorbance of the this compound monomer at its characteristic wavelength (around 247 nm) can be correlated to the extent of polymerization. nih.gov
Furthermore, UV-Vis spectroscopy can be applied to study the composition of this compound-containing copolymers. cdnsciencepub.com The technique can provide reliable estimates of the this compound content in copolymers like this compound-methyl methacrylate (B99206) and this compound-acrylonitrile. cdnsciencepub.com
The following table summarizes the linearity of the UV-Vis spectrophotometric method for the estimation of polythis compound.
| Parameter | Result |
| Linearity Range (µg/mL) | 20-120 |
| Regression Equation | y = 0.007x + 0.002 |
| Correlation Coefficient (R²) | 0.999 |
This table shows the linearity parameters for the quantitative analysis of polythis compound using UV-Vis spectroscopy, indicating a strong linear relationship between concentration and absorbance within the specified range. isfcppharmaspire.com
Differential Scanning Calorimetry (DSC) for Thermal Properties
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, including polythis compound and its blends. ijert.orgwilliams.edu DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal transitions. williams.edu
A primary application of DSC in polythis compound analysis is the determination of its glass transition temperature (Tg). iieta.org The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hitachi-hightech.com For pure polythis compound, the glass transition is typically observed around 100°C. iieta.org
DSC is also instrumental in studying the miscibility of polymer blends containing polythis compound. iieta.org In an immiscible blend, each polymer component will exhibit its own distinct Tg, whereas a miscible blend will show a single Tg that is intermediate between the Tgs of the individual components. iieta.org For example, in blends of polythis compound and polyvinyl chloride (PVC), DSC analysis has shown two separate glass transitions, indicating the immiscibility of these two polymers. iieta.org
The molecular weight of polythis compound can also influence its thermal properties. While the Tg is largely independent of molecular weight at high degrees of polymerization, it can be lower in the range of low molecular weights due to the effects of chain ends. hitachi-hightech.com DSC can be used to measure the Tg of monodisperse polythis compound samples with varying molecular weights to study this relationship. hitachi-hightech.com
The following table presents the glass transition temperatures (Tg) of polythis compound and its blends as measured by DSC.
| Sample | Tg (°C) |
| Polythis compound (PS) | 100.23 |
| Polyvinyl Chloride (PVC) | 76.68 |
| PS/PVC Blend (80/20) | 99.87 (PS), 77.12 (PVC) |
| PS/PVC Blend (50/50) | 98.91 (PS), 77.98 (PVC) |
| PS/PVC Blend (20/80) | 97.65 (PS), 78.54 (PVC) |
This table illustrates the glass transition temperatures for pure polythis compound, pure polyvinyl chloride, and their blends at different weight ratios, as determined by DSC analysis. iieta.org
Theoretical and Computational Investigations in Styrene Chemistry
Quantum Chemical Methods in Styrene (B11656) Reactivity Studies
Quantum chemical methods are instrumental in exploring the electronic structure and reactivity of this compound. These approaches allow for the detailed investigation of reaction pathways and the prediction of kinetic and thermodynamic parameters.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been extensively applied to investigate various aspects of this compound chemistry, from polymerization to degradation and atmospheric reactions. DFT calculations have been successfully used to model and predict the reaction pathways and reactivity ratios in the anionic copolymerization of this compound with its methylated derivatives. figshare.com For instance, studies have shown that the position of a methyl group on the this compound ring significantly influences monomer reactivity, a finding that is well-supported by DFT calculations which show excellent agreement with experimental data. figshare.com Specifically, para-methylthis compound is less reactive than this compound, leading to gradient copolymers, while ortho-methylthis compound is more reactive, resulting in a reversed gradient in the copolymer structure. figshare.com In contrast, meta-methylthis compound has minimal impact on reactivity, forming nearly random copolymers. figshare.com
DFT has also been employed to study the free-radical copolymerization of this compound with other monomers, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). rsc.org These calculations, combined with models like the Polarizable Continuum Model (PCM), help in understanding solvent effects on polymerization kinetics. rsc.org For example, in bulk and toluene (B28343), the copolymerization reactions exhibit similar transition geometries, but in a polar solvent like DMF, hydrogen bonding interactions with HEMA decrease its reactivity. rsc.org
Furthermore, DFT methods have been used to explore the catalytic degradation of polythis compound. aip.org Calculations at the B3LYP/6-311G(d) level have been used to compare acid-catalyzed and alkali-catalyzed degradation mechanisms. aip.org These studies reveal that the energy barrier for the formation of this compound monomer is significantly lower in alkali-catalyzed degradation (68.2 kJ/mol) compared to acid-catalyzed cracking (151.9 kJ/mol), indicating that an alkali catalyst has a positive effect on increasing the yield of this compound monomer. aip.org DFT has also been instrumental in clarifying the mechanism of metal-free cyclopropanation of this compound derivatives, identifying the most probable reaction pathways and explaining the origin of diastereoselectivity. nih.gov
In the context of atmospheric chemistry, DFT calculations have been used to study the reaction of this compound with hydroxyl (OH) radicals. The M06-2X functional, known for its accuracy in kinetics and noncovalent interactions, has been used to optimize the potential energy surface for these reactions. sci-hub.se Additionally, DFT has been applied to investigate the self-directed growth mechanisms of this compound molecules on silicon surfaces, revealing how surface patterns and intermolecular interactions guide the formation of ordered structures. acs.org
Table 1: Comparison of Calculated Reactivity Ratios for this compound (S) and its Methylated Derivatives (MS) using DFT
| Comonomer Pair | Reactivity Ratio (rS) | Reactivity Ratio (rMS) | Copolymer Type |
| This compound / para-methylthis compound | 2.62 | 0.37 | Gradient |
| This compound / ortho-methylthis compound | 0.44 | 2.47 | Gradient (Reversed) |
| This compound / meta-methylthis compound | 0.81 | 1.21 | Near-Random |
| Data sourced from combined experimental and DFT studies. figshare.com |
Potential Energy Surface (PES) Mapping
Potential Energy Surface (PES) mapping is a crucial computational technique for visualizing the energy landscape of a chemical reaction, identifying intermediates, transition states, and reaction pathways. libretexts.org For this compound, PES mapping has been particularly insightful in understanding its atmospheric oxidation and combustion chemistry.
In the study of the OH-initiated oxidation of this compound, a detailed PES was constructed using high-level quantum chemical methods. sci-hub.se This mapping revealed multiple reaction channels, including OH-addition, H-abstraction, and addition-dissociation pathways. sci-hub.senih.gov The PES showed the formation of pre-reaction van der Waals complexes between this compound and the OH radical, which influences the reaction kinetics. sci-hub.se The calculations helped in identifying the most favorable reaction pathways, with the addition of the OH radical to the β-carbon of the vinyl group (addβ) being the dominant channel. sci-hub.senih.gov
PES mapping has also been applied to understand the formation of this compound from the recombination of two but-1-ene-3-yne (C4H4) molecules in combustion environments. researchgate.net DFT calculations were used to map out pathways leading to this compound, phenylacetylene, and other cyclic structures. researchgate.net These studies identified the rate-limiting steps, which often involve intramolecular hydrogen transfer reactions with significant energy barriers. researchgate.net The investigation of the C7H6 PES, relevant to toluene combustion and potentially this compound formation, has also been conducted, revealing complex interconversion channels between various isomers like phenylcarbene and fulvenallene. researchgate.net The concept of PES is fundamental to theoretically exploring the properties of atomic structures, such as determining the minimum energy shape of a molecule or calculating reaction rates. libretexts.org
Molecular Electron Density Theory (MEDT) Applications
Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, focusing on the changes in electron density rather than molecular orbital interactions. luisrdomingo.com This theory has been successfully applied to understand cycloaddition reactions involving this compound.
The [3+2] cycloaddition (32CA) reactions of nitrones and azomethine ylides with this compound have been analyzed using MEDT. scielo.org.mxrsc.org In the reaction of C-cyclopropyl-N-methylnitrone with this compound, MEDT analysis at the B3LYP/6-311++G(d,p) level of theory showed that the reaction proceeds through a one-step, zwitterionic-type mechanism. scielo.org.mx Analysis of conceptual DFT indices within the MEDT framework predicted a global electron flux from the nucleophilic nitrone to the this compound. scielo.org.mx
Similarly, a study on the 32CA reaction of N-methyl azomethine ylide (a pseudodiradical three-atom component) with this compound characterized it as a pdr-type (pseudodiradical-type) reaction. rsc.org The bonding evolution theory (BET), a tool used within MEDT, provided a detailed picture of the C-C and C-O bond formation process, indicating that it occurs through the coupling of pseudoradical centers. scielo.org.mxresearchgate.net These MEDT studies provide a detailed understanding of the reactivity and selectivity in these cycloaddition reactions, highlighting the role of electron density changes in driving the chemical process. scielo.org.mxrsc.org
Kinetic Modeling and Simulations of this compound Reactions
Kinetic modeling and simulation provide a bridge between theoretical calculations and macroscopic experimental observations, allowing for the prediction of reaction rates and product distributions under various conditions.
RRKM/Master Equation Simulations for Reaction Kinetics
Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with master equation (ME) simulations is a powerful tool for calculating pressure- and temperature-dependent rate coefficients for unimolecular and bimolecular reactions.
This approach has been extensively used to study the kinetics of the reaction between this compound and OH radicals in the atmosphere. sci-hub.senih.gov By combining a high-level quantum chemical PES with RRKM/ME simulations, researchers have calculated total rate coefficients and branching ratios for the various reaction channels. sci-hub.seresearchgate.net These simulations have been crucial in resolving discrepancies between previous theoretical work and experimental measurements of the total rate coefficient. sci-hub.senih.gov The calculated total rate coefficient for the this compound + OH reaction at 300 K and 1 atm is 1.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, with the main products being the β-adduct (88.2%), followed by other addition products. sci-hub.senih.gov
RRKM/ME simulations have also been applied to the high-temperature decomposition (pyrolysis) of this compound. rsc.org These studies revealed that this compound dissociation is a complex, multichannel process with strong pressure and temperature dependencies. rsc.org The simulations, performed with codes like VARIFLEX, use ab initio energetics and molecular properties to calculate rate constants for both radical and molecular decomposition channels. rsc.org The results showed that, contrary to some earlier beliefs that benzene (B151609) and acetylene (B1199291) are the main products, the majority of this compound dissociation leads to the formation of five different styryl radical isomers. rsc.org
Computer Simulation of Polymerization Mechanisms
Computer simulations are essential for understanding and optimizing the complex processes involved in this compound polymerization. Mathematical models are developed to predict the behavior of polymerization reactors and the properties of the resulting polymer.
Simulations of free-radical polymerization of this compound in continuous reactors have been developed to predict both steady-state and dynamic behavior. scielo.brscielo.br These models incorporate detailed kinetic schemes, including initiation, propagation, termination, and chain transfer reactions, as well as thermodynamic models based on equations of state to handle vapor-liquid equilibrium, which is particularly important for auto-refrigerated reactors. scielo.brscielo.brresearchgate.net The kinetic constants used in these simulations, such as those for thermal initiation proposed by Hui and Hamielec, are often validated against industrial plant data. scielo.br The models can predict key polymer properties like conversion, average molecular weights, polydispersity, and melt flow index for different polymer grades. scielo.brscielo.brresearchgate.net
Kinetic Monte Carlo (kMC) simulations have also been applied to model this compound polymerization, particularly in emulsion systems. rsc.org A holistic kMC approach can simulate the elementary reactions in the aqueous phase, the transfer of radicals into polymer particles, and the radical polymerization within each particle. rsc.org By using experimentally derived particle size distributions and literature values for rate coefficients, these simulations can achieve good agreement with experimental data for monomer conversion and full molar mass distributions without parameter adjustment. rsc.org These simulation tools are invaluable for process optimization and for gaining a deeper understanding of the polymerization mechanism at a microscopic level. scielo.brrsc.org
Computational Studies on Polymerization Initiation and Propagation
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex mechanisms of this compound polymerization. These theoretical studies provide detailed insights into the energetics and pathways of both the initiation and propagation steps, which are fundamental to controlling the polymerization process and the final properties of polythis compound.
Analysis of Energy Barriers and Reaction Pathways
Theoretical calculations have been instrumental in analyzing the energy barriers associated with different polymerization mechanisms. For instance, in the self-initiated thermal polymerization of this compound, DFT calculations have explored the viability of both the Mayo and Flory mechanisms. acs.org These studies indicate that the Diels-Alder dimer of this compound is a key intermediate. acs.org The formation of this dimer can proceed through a stepwise mechanism involving diradical intermediates. acs.org
Furthermore, computational models have been used to investigate the influence of catalysts on polymerization pathways. In the case of cationic α-diimine palladium complexes used for para-alkoxythis compound polymerization, DFT studies have revealed that the relative energy barriers for 1,2- and 2,1-monomer insertion determine the catalytic activity and regioselectivity. mdpi.com For example, with a dibenzobarrelene-based α-diimine palladium complex, the energy barrier for a 2,1-insertion of this compound during the initiation phase is calculated to be 18.1 kcal/mol, which is kinetically more favorable than the 1,2-insertion by 1.2 kcal/mol. mdpi.com However, the subsequent propagation from this 2,1-insertion product faces a high activation energy of 33.0 kcal/mol, hindering polymer chain growth and explaining the experimentally observed low polymer yield. mdpi.com
Regioselectivity and Steric Hindrance Effects
Regioselectivity, the preferential addition of a monomer in a specific orientation, is a critical factor in determining the microstructure and properties of the resulting polymer. Computational studies have shown that steric hindrance plays a significant role in governing the regioselectivity of this compound polymerization.
In polymerization catalyzed by cationic α-diimine palladium complexes, the steric bulk of the ancillary ligands influences the energy difference between the 1,2- and 2,1-insertion pathways. mdpi.com By computationally modeling complexes with varying steric bulk, a direct correlation has been established between the van der Waals volume of the ligand and the energy barrier difference (∆∆G (1,2–2,1)). mdpi.com Larger ligands increase the energy barrier for 2,1-insertion more significantly than for 1,2-insertion, thereby enhancing the selectivity for 1,2-insertion. mdpi.com
Similarly, in the alkyllithium-initiated polymerization of dienes, a field where electronic effects were long considered dominant, recent DFT calculations have highlighted the crucial role of steric hindrance. rsc.org These studies propose a new model for the chain-growth transition state where the monomer is brought into close proximity with the Lewis base ligand, leading to significant steric interference that favors 1,2-addition over 1,4-addition. rsc.org
DFT has also been employed to understand the regioselectivity in reactions involving this compound, such as cyclopropanation. In the tris(pentafluorophenyl)borane-catalyzed cyclopropanation of this compound, steric hindrance between the aryl group of this compound and the bulky catalyst, combined with favorable π–π stacking interactions, dictates the diastereoselectivity by lowering the energy of the corresponding transition state. acs.org
Prediction of Electronic and Optoelectronic Properties of this compound Monomer
Computational methods are also powerful in predicting the electronic and optoelectronic properties of the this compound monomer itself, offering insights into its potential for use in advanced materials for optical and electronic applications.
Time-Dependent DFT (TD-DFT) for Excited States and Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules. researchgate.net For the this compound monomer, TD-DFT calculations have been performed to predict its absorption and emission spectra. royalsocietypublishing.orgnih.gov These calculations can determine vertical excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum. mdpi.com
For example, TD-DFT calculations using the B3LYP functional have been used to investigate the optical absorption characteristics of a this compound-naphthalenediimide monomer. mdpi.com The theoretically derived spectrum showed good correspondence with experimental measurements. mdpi.com Such studies can identify the electronic transitions responsible for light absorption, for instance, by showing that an excitation from a HOMO-2 orbital to a LUMO orbital corresponds to a specific absorption peak. mdpi.com
Different functionals within the TD-DFT framework can yield slightly different results. For instance, in one study, the TD-ωB97XD method predicted a fluorescent emission wavelength of 200.90 nm for the this compound monomer, while the TD-B3LYP method gave a value of 287.99 nm. researchgate.net This highlights the importance of selecting an appropriate functional for accurate predictions. researchgate.net
Chemical Reactivity Descriptors and Charge Transport Analysis
DFT calculations can provide a wealth of information about the chemical reactivity of the this compound monomer through various descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (E_g), and other parameters that shed light on the molecule's stability and reactivity. royalsocietypublishing.orgnih.gov
Recent theoretical work has focused on a comprehensive DFT study of the electronic structure of the this compound monomer, including its structural, electronic, optoelectronic, and thermodynamic properties. royalsocietypublishing.orgnih.gov Such studies have calculated the bandgap energy (E_g) of this compound to be 5.146 eV, indicating it is a good insulator. royalsocietypublishing.orgnih.gov
Furthermore, the charge transport properties of the this compound monomer have been investigated by calculating the electron and hole reorganization energies. A recent study found these energies to be 0.393 eV and 0.295 eV, respectively, suggesting that this compound is more favorable for hole transport than electron transport. royalsocietypublishing.orgnih.govresearchgate.net These findings are crucial for assessing the suitability of this compound-based materials for use in organic electronic devices. researchgate.net
Advanced Styrene Based Materials Science and Engineering
High-Performance Styrene-Derived Polymers
High-performance polymers derived from This compound (B11656) are engineered to meet demanding applications that require enhanced mechanical, thermal, and chemical properties. Research in this area focuses on creating materials that offer superior performance compared to general-purpose polythis compound.
Styrenic block copolymers are a significant class of high-performance materials. For instance, this compound-b-(ethylene-co-butylene)-b-styrene (SEBS) is a thermoplastic elastomer known for its biocompatibility, thermal and oxidative stability, and resistance to UV radiation. mdpi.com It is produced by hydrogenating this compound-butadiene-styrene (SBS) copolymers to remove the double bonds in the polybutadiene (B167195) block. mdpi.com This modification enhances its stability and durability. Blends of SEBS with other polymers, such as polyamide 6 (PA), have shown improvements in impact strength, tensile strength, and Young's modulus. mdpi.com
Another approach to developing high-performance this compound polymers involves blending them with sustainable materials. Studies have explored the use of cellulose (B213188) derivatives to create blends with styrenic block copolymers, aiming to improve sustainability without compromising performance. mdpi.com The morphology and final properties of these blends are highly dependent on the type and content of the cellulose derivative used. mdpi.com
High-impact polythis compound (HIPS) represents an early and successful example of a high-performance this compound-derived polymer. It consists of a polythis compound matrix with dispersed rubber particles, which significantly enhances its toughness and impact resistance. researchgate.net Ongoing research in HIPS aims to further improve its properties by optimizing the particle size distribution and the volume fraction of the rubber phase. researchgate.net
The development of this compound-based specialty polymers, such as this compound acrylic copolymers, is also an active area of research. These materials are designed for applications requiring specific attributes like improved chemical resistance and heat distortion temperature. researchgate.net The overarching goal in the field is to create higher-performance resins at a lower cost, driven by the demands of industries like electronics and food packaging. researchgate.net
Functional and Smart this compound-Based Polymers
Functional and smart polymers are advanced materials that can respond to external stimuli, such as heat, light, or electric fields. tandfonline.comkubikat.org this compound-based polymers have been successfully engineered to create such materials with a wide range of applications. tandfonline.combohrium.com
Shape memory polymers (SMPs) are a prominent class of smart materials. tandfonline.com These polymers can be programmed to remember and recover their original shape when subjected to a specific stimulus. tandfonline.com this compound-butadiene-styrene (SBS) block copolymers are often used as the basis for shape memory elastomers. researchgate.net The two-phase structure of SBS, with hard polythis compound domains and soft polybutadiene domains, provides the physical crosslinks necessary for this behavior. researchgate.net These materials are being explored for use in deployable structures, temperature sensors, and actuators. researchgate.net
Optoelectronic and Nonlinear Optical Materials from this compound
Theoretical studies have highlighted the potential of the this compound monomer as a fundamental building block for new optoelectronic and nonlinear optical (NLO) materials. researchgate.netroyalsocietypublishing.org Density functional theory (DFT) calculations have been used to investigate the intrinsic electronic and optical properties of this compound. researchgate.netroyalsocietypublishing.orgdatadryad.org
These studies indicate that this compound possesses favorable characteristics for optoelectronic applications. It has a calculated bandgap energy of approximately 5.146 eV, classifying it as a good insulator. royalsocietypublishing.orgresearchgate.net The reorganization energies for holes and electrons have been calculated to be 0.295 eV and 0.393 eV, respectively, which suggests that this compound-based materials would be more favorable for hole transport than electron transport. researchgate.netdatadryad.org
For nonlinear optical applications, this compound exhibits a non-zero first-order hyperpolarizability, which is a key indicator of NLO activity. researchgate.netroyalsocietypublishing.org It is also transparent, with a calculated linear refractive index of 1.750. researchgate.netroyalsocietypublishing.org These properties suggest that by functionalizing the this compound monomer, it is possible to design and create new polymers with tailored NLO and optoelectronic properties for use in devices like organic light-emitting diodes (OLEDs), optical switches, and data storage. nih.gov
Table 1: Calculated Optoelectronic and NLO Properties of this compound Monomer
| Property | Value | Reference |
| Bandgap Energy (Eg) | 5.146 eV | royalsocietypublishing.orgresearchgate.net |
| Hole Reorganization Energy | 0.295 eV | researchgate.netdatadryad.org |
| Electron Reorganization Energy | 0.393 eV | researchgate.netdatadryad.org |
| Linear Refractive Index (n) | 1.750 | researchgate.netroyalsocietypublishing.org |
| Dielectric Constant (εr) | 3.062 | royalsocietypublishing.orgresearchgate.net |
This compound-Based Nanocomposites
The incorporation of nanofillers into a polythis compound matrix is a common strategy to create high-performance materials with enhanced properties. mdpi.comiccm-central.org The type, concentration, and aspect ratio of the nanofiller all play a crucial role in determining the final properties of the nanocomposite. mdpi.com
Commonly used nanofillers include carbon-based materials like graphene and carbon nanotubes (CNTs), as well as inorganic nanoparticles such as silica (B1680970), alumina, and clay. tandfonline.comiccm-central.orgresearchgate.net
Graphene and Carbon Nanotubes: Polythis compound/graphene nanocomposites have demonstrated significantly improved thermal stability and mechanical properties compared to pure polythis compound. researchgate.net For instance, the addition of 2 wt% of modified graphene oxide to a polythis compound matrix has been shown to dramatically increase its corrosion protection efficiency. researchgate.net Hyper-crosslinked this compound-based resins containing multi-walled carbon nanotubes (MWCNTs) have shown the ability to modulate pore size distribution and improve the adsorption of CO2 and phenol (B47542) from water. rsc.orgrsc.org
Inorganic Nanoparticles: The introduction of inorganic nanoparticles like silica (SiO2), halloysite (B83129) nanotubes (HNT), and carbon black (CB) into polythis compound can lead to a significant increase in stiffness. mdpi.com For example, a polythis compound composite with 10% carbon black content exhibited a 65% increase in its elastic modulus. mdpi.com Similarly, shape memory nanocomposites fabricated using a cross-linked polythis compound matrix with alumina, silica, and clay fillers have shown enhanced thermo-mechanical properties and shape memory effects. iccm-central.org The geometry of the nanofiller is important, with plate- and rod-shaped particles often providing superior reinforcement compared to spherical nanoparticles due to more effective stress transfer. iccm-central.org
Table 2: Mechanical Properties of Polythis compound Nanocomposites
| Filler (Concentration) | Young's Modulus (Static) | Change from Pure PS | Reference |
| Pure Polythis compound | ~1.7 GPa | - | mdpi.com |
| 20% SiO2 | 2.4 GPa | +41% | mdpi.com |
| 10% HNT | 2.5 GPa | +47% | mdpi.com |
| 10% Carbon Black | 2.8 GPa | +65% | mdpi.com |
| 1% Clay | - | 120% increase in max stress | iccm-central.org |
Structure-Property Relationships in this compound Copolymers
In ABA-type triblock copolymers like this compound-butadiene-styrene (SBS) and this compound-isoprene-styrene (SIS), the polythis compound end-blocks (A) form hard, glassy domains at room temperature, while the central polybutadiene or polyisoprene block (B) is a soft, rubbery matrix. researchgate.netrsc.org This phase-separated morphology is responsible for their thermoplastic elastomer behavior. researchgate.net The stress-strain properties of these materials are heavily dependent on the polythis compound content. researchgate.net For instance, in SBS, the polythis compound content is typically targeted between 13-33 vol% for optimal thermoplastic elastomer applications. researchgate.net
The molecular weight of the blocks also plays a significant role. Higher tensile strengths are often associated with a monodisperse chain length of the elastic center block. researchgate.net In SIS copolymers, the lower viscosity compared to SBS is attributed to the higher entanglement molecular weight of the polyisoprene chains. rsc.org
Modifications to the copolymer structure can lead to significant changes in properties. For example, in polythis compound-polyisobutylene-polythis compound (PS-PIB-PS) triblock copolymers, converting a portion of the polythis compound end-blocks to this compound sulfonic acid disrupts the segregated cylindrical morphology and alters the thermal characteristics and solvent absorption of the material. usm.eduresearchgate.net
Machine learning is emerging as a powerful tool to establish structure-property relationships for copolymers. nih.gov By analyzing large datasets, machine learning models can help predict properties like the glass transition temperature based on the chemical composition and monomer sequence, accelerating the design of new copolymer materials. nih.gov
This compound-Based Polymers in Membrane Research: Nanodiscs and Protein Solubilization
This compound-maleic acid (SMA) copolymers have become invaluable tools in membrane protein research. nih.gov These amphipathic polymers have the unique ability to extract membrane proteins directly from their native lipid environment, forming small, water-soluble particles called nanodiscs. nih.govnih.gov This method offers significant advantages over traditional detergent-based solubilization, which can strip away essential lipids required for the protein's proper folding and function. nih.gov
The process involves the SMA polymer inserting into the cell membrane and wrapping around a small patch of the lipid bilayer, encapsulating the membrane protein within it. acs.orgacs.org These "SMA-lipid particles" (SMALPs) maintain the native-like lipid bilayer structure around the protein. researchgate.net
The properties of the SMA copolymer, such as the ratio of this compound to maleic acid and the polymer's molecular weight, are critical for efficient membrane solubilization. nih.govnih.gov For example, SMA with a higher this compound-to-maleic acid ratio (e.g., 3:1) is more hydrophobic. nih.gov Research has shown that low molecular weight SMA polymers are generally more efficient at solubilizing vesicles. nih.gov The size of the resulting nanodiscs is dependent on the polymer but can also be modulated by adjusting the polymer concentration. acs.orgacs.org
Once formed, these nanodiscs can be purified using standard chromatography techniques, allowing for detailed structural and functional studies of membrane proteins in a more physiologically relevant state. nih.gov This technology has spurred the development of various SMA derivatives and other copolymers, like diisobutylene-maleic acid (DIBMA), to expand the toolkit for membrane protein research. nih.govresearchgate.net
Q & A
Basic: What experimental protocols ensure reproducible synthesis of high-purity styrene in laboratory settings?
Answer:
High-purity this compound synthesis requires strict control of reaction conditions (e.g., temperature, catalyst purity, and solvent removal). Key steps include:
- Distillation: Use fractional distillation under inert atmospheres to minimize polymerization .
- Inhibitors: Add stabilizers like 4-tert-butylcatechol (100–300 ppm) to prevent premature polymerization .
- Validation: Confirm purity via gas chromatography (GC) with flame ionization detection (FID), ensuring <0.1% residual ethylbenzene .
- Documentation: Record procedural deviations (e.g., humidity fluctuations) that may affect yield .
Advanced: How can computational models resolve contradictions in this compound polymerization kinetics reported across studies?
Answer:
Discrepancies often arise from varying assumptions about initiation mechanisms or solvent effects. A robust methodology involves:
- Multi-scale Modeling: Combine quantum mechanics (QM) for initiation steps and molecular dynamics (MD) for bulk-phase behavior .
- Parameter Sensitivity Analysis: Identify critical variables (e.g., chain-transfer constants) using software like COMSOL .
- Experimental Calibration: Validate models with controlled bulk polymerization trials monitored via real-time Fourier-transform infrared (FTIR) spectroscopy .
Basic: What spectroscopic techniques are optimal for characterizing this compound-based copolymers?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H NMR to quantify monomer ratios (e.g., this compound-acrylonitrile copolymers) via peak integration .
- Size-Exclusion Chromatography (SEC): Determine molecular weight distributions with tetrahydrofuran (THF) as eluent, calibrated against polythis compound standards .
- Fourier-Transform Infrared (FTIR): Identify functional groups (e.g., C=C bonds at 1630 cm) to track polymerization progress .
Advanced: How to design experiments addressing conflicting data on this compound’s neurotoxic thresholds in mammalian models?
Answer:
Contradictions often stem from exposure duration or metabolic variability. Mitigate via:
- Systematic Review Frameworks: Apply PRISMA guidelines to evaluate study heterogeneity (e.g., dosing protocols, species selection) .
- In Vitro/In Vivo Correlations: Use primary neuron cultures to isolate this compound’s direct effects vs. in vivo metabolic byproducts (e.g., this compound oxide) .
- Dose-Response Meta-Analysis: Pool data using random-effects models to quantify uncertainty intervals .
Basic: What methodologies quantify this compound’s environmental persistence in aquatic systems?
Answer:
- Microcosm Studies: Simulate aquatic environments with controlled microbial communities, measuring this compound degradation via headspace GC-MS .
- Half-Life Calculations: Use first-order kinetics models, incorporating variables like pH and UV exposure .
- Quality Control: Spike samples with deuterated this compound (internal standard) to correct for analyte loss during extraction .
Advanced: How can machine learning optimize this compound-based polymer blends for targeted mechanical properties?
Answer:
- Dataset Curation: Compile historical data on polymer compositions (e.g., wPP/PS/NR blends) and tensile strengths .
- Algorithm Selection: Train neural networks on features like monomer ratios and curing temperatures to predict glass transition temperatures () .
- Experimental Validation: Use D-optimal mixture designs to minimize trials while maximizing data robustness .
Data Contradiction: How to reconcile divergent thermal degradation pathways reported for polythis compound?
Answer:
Variability arises from pyrolysis conditions (e.g., heating rates, atmosphere). Resolve via:
- Controlled Pyrolysis-GC/MS: Compare degradation products under inert (N) vs. oxidative (air) conditions .
- Kinetic Modeling: Apply Friedman isoconversional method to identify dominant degradation mechanisms (random scission vs. end-chain depolymerization) .
- Cross-Study Benchmarking: Align results with reference materials (e.g., NIST polythis compound degradation datasets) .
Basic: What statistical approaches validate this compound exposure assessments in occupational health studies?
Answer:
- Non-Parametric Tests: Use Wilcoxon signed-rank tests for non-normal exposure data .
- Confounding Adjustments: Apply multivariable regression to control for covariates like respiratory rate .
- Uncertainty Quantification: Report geometric standard deviations (GSDs) for air concentration measurements .
Advanced: How to integrate life-cycle assessment (LCA) with experimental data for this compound-derived materials?
Answer:
- Inventory Compilation: Use primary data from lab-scale production (e.g., energy consumption, waste generation) .
- Impact Allocation: Apply system expansion to account for co-products (e.g., recycled this compound in ABS blends) .
- Sensitivity Analysis: Identify hotspots (e.g., catalyst recovery efficiency) using Monte Carlo simulations .
Basic: What safety protocols mitigate risks during this compound handling in laboratory settings?
Answer:
- Engineering Controls: Use fume hoods with face velocities ≥0.5 m/s .
- Personal Protective Equipment (PPE): Wear nitrile gloves and air-purifying respirators with organic vapor cartridges .
- Emergency Protocols: Neutralize spills with non-combustible absorbents (e.g., vermiculite) and avoid ignition sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
